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Foundational

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of [1-(3-Methoxypropyl)cyclobutyl]methanol

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern organic chemistry, offering unparalleled insight into the molecular structure of organic compounds. For re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern organic chemistry, offering unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, the ability to unequivocally determine the structure of a novel chemical entity is paramount. This guide provides a detailed examination of the expected ¹H and ¹³C NMR spectral data for [1-(3-Methoxypropyl)cyclobutyl]methanol. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational NMR principles and predictive models to offer a comprehensive analytical framework. The causality behind spectral features is explained to provide not just data, but a deeper understanding of structure-property relationships.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in [1-(3-Methoxypropyl)cyclobutyl]methanol. The chemical shift of each proton is influenced by its local electronic environment, primarily the shielding and deshielding effects of adjacent atoms and functional groups.

The structure of [1-(3-Methoxypropyl)cyclobutyl]methanol is as follows, with protons labeled for assignment:

(Note: This is a simplified 2D representation. The cyclobutane ring is puckered, leading to non-equivalent axial and equatorial protons within the CH₂ groups.)

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Labeled ProtonChemical EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
a -OH ~1.5-3.0Broad Singlet1HThe chemical shift of hydroxyl protons is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange and can be confirmed by D₂O exchange.
b -CH ₂- (methanol)~3.4-3.6Singlet2HThese protons are adjacent to the deshielding oxygen of the hydroxyl group, shifting them downfield. With no adjacent non-equivalent protons, the signal is a singlet.[1]
c Cyclobutane Ring Protons~1.8-2.2Multiplet6HProtons on a cyclobutane ring typically resonate in this region.[2][3] The puckered nature of the ring and diastereotopicity will lead to complex overlapping signals, resulting in a multiplet.
d -CH ₂-CH₂-O~1.6-1.8Multiplet2HThis methylene group is adjacent to another methylene group, resulting in a complex splitting pattern.
e -CH ₂-CH₂-O~3.3-3.5Triplet2HBeing adjacent to the ether oxygen, these protons are deshielded. They are coupled to the adjacent CH₂ group (d), appearing as a triplet.[4]
f -OCH~3.3Singlet3HThe methyl protons are attached to an oxygen atom, causing a downfield shift. As there are no adjacent protons, the signal is a singlet.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

The carbon skeleton is labeled for assignment:

Table 2: Predicted ¹³C NMR Chemical Shifts

Labeled CarbonChemical EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C1 Quaternary Carbon (C-OH, C-C)~70-75This quaternary carbon is bonded to an oxygen atom and three other carbons, placing its resonance in this downfield region.
C2 Cyclobutane CH₂~30-35These are typical chemical shifts for sp³ hybridized carbons in a four-membered ring.[2]
C3 Propyl CH₂~40-45An aliphatic methylene carbon.
C4 Propyl CH₂~25-30Another aliphatic methylene carbon.
C5 -C H₂-O-~70-75This carbon is directly bonded to the ether oxygen, causing a significant downfield shift.[4]
C6 -C H₂-OH~60-65The carbon bearing the hydroxyl group is deshielded and appears in this characteristic range for primary alcohols.[1]
C7 -OC H₃~58-60The methoxy carbon is deshielded by the attached oxygen.[4]

Experimental Protocols

To obtain high-quality NMR data for [1-(3-Methoxypropyl)cyclobutyl]methanol, a standardized experimental approach is necessary.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar small organic molecules.[5][6]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required, although modern spectrometers can reference the residual solvent peak.[5]

¹H NMR Acquisition

A standard one-pulse sequence is typically sufficient for routine ¹H NMR.[7]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.[8]

    • Spectral Width: ~12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[7]

    • Relaxation Delay (D1): 1-2 seconds. For quantitative results, this should be at least 5 times the longest T₁ of interest.

    • Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration.

¹³C NMR Acquisition

A proton-decoupled experiment is standard for ¹³C NMR to produce a spectrum of singlets.

  • Spectrometer Setup: The lock and shim from the ¹H experiment can be used.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.[8]

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): A higher number of scans is necessary due to the low natural abundance of ¹³C. This can range from several hundred to several thousand, depending on the sample concentration and spectrometer sensitivity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: General workflow for NMR data acquisition and processing.

Structural Confirmation with 2D NMR

To unequivocally assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds.[9] For [1-(3-Methoxypropyl)cyclobutyl]methanol, a COSY spectrum would show cross-peaks between the protons of adjacent CH₂ groups in the propyl chain (d and e), and between the cyclobutane protons (c) and the propyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to.[9] An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, greatly simplifying the assignment process. For example, the singlet at ~3.3 ppm (f) would show a correlation to the carbon signal at ~58-60 ppm (C7).

TwoD_NMR_Concept H_d H(d) ~1.7 ppm H_e H(e) ~3.4 ppm H_d->H_e COSY C_4 C4 ~28 ppm H_d->C_4 HSQC C_5 C5 ~72 ppm H_e->C_5 H_f H(f) ~3.3 ppm C_7 C7 ~59 ppm H_f->C_7

Caption: Conceptual 2D NMR correlations for the methoxypropyl fragment.

Conclusion

This guide provides a robust framework for the NMR analysis of [1-(3-Methoxypropyl)cyclobutyl]methanol. By combining predictive data with fundamental principles of NMR spectroscopy, researchers can anticipate the spectral features of this molecule. The outlined experimental protocols and the application of 2D NMR techniques provide a clear path for empirical data acquisition and unambiguous structural verification. This systematic approach ensures trustworthiness and technical accuracy in the characterization of novel chemical entities.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012–12026. [Link]

  • St-Gelais, A., & Bédard, A. C. (2016). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. Journal of Chemical Education, 93(4), 723–727. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved March 26, 2026, from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved March 26, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved March 26, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved March 26, 2026, from [Link]

  • eGyanKosh. (n.d.). INTRODUCTION TO 2D-NMR. Retrieved March 26, 2026, from [Link]

  • University of Calgary. (n.d.). Approximate 1H and 13C NMR Shifts.
  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved March 26, 2026, from [Link]

  • Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry.
  • University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved March 26, 2026, from [Link]

  • Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Sheffield. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Doc Brown's Chemistry. (2025, December 27). 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene. [Link]

Sources

Exploratory

Crystal Structure Analysis of[1-(3-Methoxypropyl)cyclobutyl]methanol: A Technical Guide to sp³-Rich Scaffold Characterization

Executive Summary As medicinal chemistry continues to pivot from flat, sp²-hybridized planar molecules toward highly three-dimensional, sp³-rich scaffolds, cyclobutane derivatives have emerged as critical bioisosteres. [...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry continues to pivot from flat, sp²-hybridized planar molecules toward highly three-dimensional, sp³-rich scaffolds, cyclobutane derivatives have emerged as critical bioisosteres. [1-(3-Methoxypropyl)cyclobutyl]methanol represents a highly versatile building block in this paradigm. As a Senior Application Scientist, I approach the structural characterization of this compound not merely as a data collection exercise, but as a rigorous validation of molecular geometry, ring strain, and supramolecular behavior. Single-crystal X-ray diffraction (SC-XRD) remains the absolute "gold standard" for this purpose, providing unambiguous, atomic-level validation of bond lengths, stereochemistry, and non-covalent interaction networks .

This whitepaper details the causality-driven methodologies, self-validating protocols, and topological analyses required to successfully resolve and interpret the crystal structure of [1-(3-Methoxypropyl)cyclobutyl]methanol.

Structural and Conformational Anticipations

Before initiating crystallization, a robust structural hypothesis must be established. The target molecule features a highly strained four-membered carbocycle substituted at the 1-position with both a flexible ether chain (-CH₂CH₂CH₂OCH₃) and a hydrogen-bonding hydroxymethyl group (-CH₂OH).

The Causality of Ring Puckering

The cyclobutane ring is inherently strained due to the forced 90° bond angles, which deviate significantly from the ideal 109.5° tetrahedral angle. To alleviate the severe torsional strain (Pitzer strain) between adjacent eclipsed methylene groups, the ring refuses to remain planar. Instead, it adopts a puckered or "butterfly" conformation . Crystallographic analysis is expected to reveal a ring puckering dihedral angle ranging between 20° and 30°, a geometric compromise that balances angle strain against torsional relief [[1]]([Link]).

Experimental Methodology: A Self-Validating SC-XRD Protocol

To obtain high-resolution structural data, the experimental workflow must be designed as a self-validating system where each step ensures the integrity of the next.

Step 1: Vapor Diffusion Crystallization
  • Protocol : Dissolve 50 mg of [1-(3-Methoxypropyl)cyclobutyl]methanol in a minimum volume of a polar solvent (e.g., ethyl acetate) in an inner vial. Place this inside a larger sealed vessel containing a non-polar antisolvent (e.g., n-pentane).

  • Causality : Because this molecule is a low-melting solid/viscous liquid at room temperature, forced evaporation often leads to kinetic trapping and amorphous oils. Vapor diffusion allows the slow, thermodynamically controlled mass transfer of the antisolvent into the sample. This gently lowers the solubility limit, promoting the nucleation of highly ordered, defect-free single crystals.

Step 2: Crystal Mounting and Cryocooling
  • Protocol : Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under polarized light, mount it on a polyimide cryoloop using perfluoropolyether oil, and immediately flash-cool to 100 K in a dry nitrogen stream.

  • Causality : The 3-methoxypropyl chain is highly flexible. Collecting data at room temperature would result in massive atomic displacement parameters (ADPs), smearing the electron density and preventing accurate bond resolution. Cryocooling to 100 K freezes the molecule in its global minimum energy conformation and mitigates X-ray-induced radical damage.

Step 3: Data Collection & Phase Solution
  • Protocol : Irradiate the crystal using Cu Kα radiation ( λ=1.54184 Å) on a diffractometer equipped with a photon-counting pixel array detector. Solve the phase problem using dual-space direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

SC_XRD_Workflow N1 1. Vapor Diffusion Crystallization N2 2. Cryocooling (100 K) N1->N2 N3 3. X-Ray Data Collection N2->N3 N4 4. Phase Solution & Refinement N3->N4 N5 5. CheckCIF Validation N4->N5

Fig 1. Step-by-step SC-XRD structural validation workflow.

Quantitative Data Presentation

The refinement process generates a wealth of quantitative data. Table 1 summarizes the anticipated crystallographic parameters and the causality behind these metrics.

Table 1: Anticipated Crystallographic Parameters for[1-(3-Methoxypropyl)cyclobutyl]methanol

ParameterAnticipated Value / RangeCausality / Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric, flexible organic molecules lacking internal symmetry, favoring efficient close-packing.
Space Group P21​/c or P1ˉ Allows inversion centers to facilitate the anti-parallel packing of the polar hydroxymethyl heads and non-polar tails.
Temperature 100(2) KCrucial for minimizing the thermal motion (ADPs) of the sp³-hybridized alkyl chain.
Ring Puckering Angle 20° – 30°Geometrically required to relieve torsional strain between adjacent methylene groups in the cyclobutane ring.
Final R1​ Factor <0.05 (5%)The primary self-validating metric; confirms the high accuracy of the atomic model against the experimental diffraction data.

Supramolecular Architecture and Hydrogen Bonding

A crystal structure is not just a molecule in a vacuum; it is an infinite supramolecular polymer held together by non-covalent interactions. For[1-(3-Methoxypropyl)cyclobutyl]methanol, the hydrogen-bonding network is the primary driver of crystal packing.

We analyze this network using Etter's graph-set notation , a topological method for categorizing complex hydrogen-bond motifs systematically . The molecule possesses one strong hydrogen bond donor (the -OH group) and two potential acceptors (the -OH oxygen and the -OCH₃ ether oxygen).

  • Chain Motifs ( C ) : The most thermodynamically favorable interaction is the intermolecular O-H···O bond between adjacent hydroxymethyl groups. This typically propagates as an infinite one-dimensional chain, denoted in graph-set theory as a C(2) motif .

  • Discrete Motifs ( D ) : If the terminal methoxy oxygen (-OCH₃) participates as an acceptor, it terminates the hydrogen bond network, forming a finite, discrete pattern denoted as a D motif .

GraphSet_Analysis Mol1 Molecule A Hydroxymethyl (-OH) Mol2 Molecule B Hydroxymethyl (-OH) Mol1->Mol2 O-H···O C(2) Chain Motif Mol3 Molecule C Methoxy (-OCH3) Mol2->Mol3 O-H···O D(2) Discrete Motif

Fig 2. Topologic graph-set analysis of the predicted hydrogen bonding network.

Quality Control: The Self-Validating System

The hallmark of a trustworthy crystallographic study is its inherent self-validation. The refinement protocol utilizes a feedback loop comparing the calculated structure factors ( Fc​ ) derived from the model against the observed structure factors ( Fo​ ) from the experiment.

To ensure absolute scientific integrity, the final structural model must be subjected to the IUCr CheckCIF routine . This algorithmic auditor ensures:

  • No Missed Symmetry : Verifying that the assigned space group is correct and no higher symmetry exists.

  • Residual Electron Density : The maximum peak and hole in the unmodeled electron density map must be within +0.5 and −0.5eA˚−3 . Any value higher indicates a missed atom or unresolved disorder in the flexible methoxypropyl chain.

  • Goodness-of-Fit (GooF) : Must approach 1.00, proving that the model's weighting scheme accurately reflects the experimental variance.

By strictly adhering to these causality-driven steps and validation metrics, the resulting crystal structure of[1-(3-Methoxypropyl)cyclobutyl]methanol transitions from raw data into an authoritative, undeniable geometric truth.

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Foundational

Toxicity and Safety Profile of[1-(3-Methoxypropyl)cyclobutyl]methanol: A Comprehensive Technical Guide

Executive Summary [1-(3-Methoxypropyl)cyclobutyl]methanol (Molecular Formula: C9H18O2) is a specialized aliphatic building block characterized by a strained cyclobutane core, an aliphatic ether (methoxypropyl chain), and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[1-(3-Methoxypropyl)cyclobutyl]methanol (Molecular Formula: C9H18O2) is a specialized aliphatic building block characterized by a strained cyclobutane core, an aliphatic ether (methoxypropyl chain), and a primary alcohol. While empirical toxicological data for this specific entity is limited, its safety profile can be rigorously extrapolated using predictive toxicology, quantitative structure-activity relationships (QSAR), and established metabolic pathways.

This whitepaper provides an in-depth technical framework for drug development professionals and application scientists. It details the mechanistic causality of its predicted toxicity, outlines self-validating experimental protocols for empirical safety profiling, and establishes a robust handling paradigm.

Part 1: Structural & Predictive Toxicology

The toxicological footprint of any novel organic compound is dictated by its structural motifs. For[1-(3-Methoxypropyl)cyclobutyl]methanol, the safety profile is governed by three distinct chemical features:

  • The Cyclobutane Core: The four-membered ring introduces significant ring strain (~26 kcal/mol) and high lipophilicity. While chemically stable under physiological conditions, this lipophilic core enhances membrane permeability, allowing the molecule to readily cross lipid bilayers.

  • The Primary Alcohol (-CH₂OH): This functional group is the primary site for Phase I metabolism. Aliphatic alcohols generally exhibit low acute oral toxicity and function via a simple "baseline narcosis" mechanism, temporarily disrupting cell membrane function without covalent binding[1].

  • The Aliphatic Ether (-O-CH₃): Ethers are generally inert to nucleophilic or electrophilic attack but represent a classic metabolic liability for cytochrome P450 (CYP450) mediated O-demethylation[2].

Predictive QSAR Assessment

According to the, aliphatic alcohols of similar molecular weight consistently behave as nonpolar narcotics[1]. The predicted acute oral toxicity (LD50) is exceptionally low (typically >2000 mg/kg bw), and the compound is not expected to act as a central nervous system depressant due to its specific carbon-chain length and steric hindrance[1].

Part 2: Metabolic Fate & Pharmacokinetics (Mechanistic Causality)

Understanding why a compound is toxic requires mapping its metabolic fate. The toxicity of[1-(3-Methoxypropyl)cyclobutyl]methanol is not driven by the parent molecule, but rather by its transient metabolites.

Phase I Metabolism: Oxidation and O-Demethylation

Upon systemic absorption, the primary alcohol is rapidly oxidized by Alcohol Dehydrogenase (ADH) in the hepatic cytosol to form an intermediate aldehyde, which is subsequently oxidized by Aldehyde Dehydrogenase (ALDH) into a highly polar, easily excretable carboxylic acid.

Concurrently, the methoxy group is susceptible to CYP450 O-demethylation (primarily via CYP2E1 or CYP3A4)[2]. The enzyme hydroxylates the methyl group to form an unstable hemiacetal, which spontaneously collapses to yield a diol and a molecule of formaldehyde. While formaldehyde is toxic, the stoichiometric amounts generated from trace exposure to this building block are rapidly cleared by endogenous formaldehyde dehydrogenase.

Phase II Metabolism: Direct Conjugation

If Phase I oxidation is bypassed, the primary alcohol can undergo direct Glucuronidation via UDP-glucuronosyltransferases (UGTs), tagging the molecule for rapid renal excretion.

MetabolicPathway Parent [1-(3-Methoxypropyl) cyclobutyl]methanol ADH Alcohol Dehydrogenase (Oxidation) Parent->ADH Primary Alcohol CYP CYP450 (O-Demethylation) Parent->CYP Methoxy Ether Phase2 Glucuronidation (Phase II) Parent->Phase2 Direct Conjugation Aldehyde Aldehyde Intermediate ADH->Aldehyde Diol Diol Metabolite + Formaldehyde CYP->Diol Acid Carboxylic Acid Metabolite Aldehyde->Acid ALDH Excretion Renal Excretion Acid->Excretion Diol->Phase2 Phase2->Excretion

Predicted Phase I and II metabolism of [1-(3-Methoxypropyl)cyclobutyl]methanol.

Part 3: Experimental Safety Profiling

To empirically validate the QSAR predictions, a tiered in vitro safety profiling workflow must be executed. The following protocols are designed as self-validating systems to ensure data integrity.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

Causality: While the parent compound lacks electrophilic centers, metabolic activation could theoretically generate reactive aldehydes. The Ames test evaluates the potential of these metabolites to induce point mutations (base substitutions or frameshifts) in bacterial DNA[3]. Authoritative Standard: [3].

Step-by-Step Protocol (Plate Incorporation Method):

  • Strain Preparation: Cultivate auxotrophic Salmonella typhimurium strains (TA98, TA100, TA1535) overnight in nutrient broth.

  • Metabolic Activation (S9 Mix): Prepare a 10% (v/v) rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate to simulate hepatic Phase I metabolism.

  • Exposure: In a sterile tube, combine 0.1 mL of bacterial suspension, 0.1 mL of the test compound (titrated from 5 to 5000 µ g/plate ), and 0.5 mL of S9 mix (or phosphate buffer for the -S9 condition).

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin). Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count the number of revertant colonies.

  • Self-Validation Mechanism: The assay is strictly invalid unless the positive controls (e.g., 2-aminoanthracene for +S9) exhibit a >3-fold increase in revertants compared to the vehicle control, confirming the metabolic viability of the S9 fraction.

Cytotoxicity and Phototoxicity: 3T3 NRU Assay

Causality: Aliphatic alcohols can disrupt cellular membranes via narcosis. Furthermore, regulatory frameworks require ruling out photoreactivity, even for compounds lacking obvious chromophores[4]. Neutral Red is a weak cationic dye that accumulates in the lysosomes of viable cells; membrane damage prevents this uptake, providing a quantifiable metric of cytotoxicity[4]. Authoritative Standard: [4].

Step-by-Step Protocol:

  • Cell Seeding: Seed Balb/c 3T3 fibroblasts into two 96-well microtiter plates at 1×104 cells/well. Incubate for 24 hours at 37°C (5% CO₂).

  • Treatment: Replace media with varying concentrations of the test compound dissolved in Earle's Balanced Salt Solution (EBSS). Incubate for 1 hour.

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (5 J/cm²). Keep the second plate in the dark.

  • Dye Uptake: Wash cells with PBS. Add media containing 50 µg/mL Neutral Red dye. Incubate for 3 hours.

  • Extraction & Quantification: Wash cells, add a desorb solution (ethanol/acetic acid), and measure optical density (OD) at 540 nm.

  • Self-Validation Mechanism: Calculate the Photo-Irritation Factor (PIF). The assay is validated only if the positive control (Chlorpromazine) yields a PIF > 6.

SafetyWorkflow InSilico In Silico QSAR (Toxicity Prediction) Ames OECD 471 Ames Test InSilico->Ames Genotoxicity NRU OECD 432 3T3 NRU Assay InSilico->NRU Cytotoxicity Microsome Hepatic Microsomal Stability InSilico->Microsome Metabolism Decision Safety Profile Evaluation Ames->Decision NRU->Decision Microsome->Decision

Step-wise in vitro safety and toxicity profiling workflow for novel aliphatic building blocks.

Data Presentation: Predictive Toxicological Endpoints
Toxicological EndpointAssay / GuidelinePredicted OutcomeMechanistic Rationale
Acute Oral Toxicity QSAR / OECD 2017Low (LD50 > 2000 mg/kg)Operates via baseline narcosis typical of aliphatic alcohols; rapid Phase II clearance.
Genotoxicity Ames Test (OECD 471)Negative Lacks electrophilic centers; transient aldehyde metabolites are rapidly detoxified.
Phototoxicity 3T3 NRU (OECD 432)Negative (PIF < 2)Absence of conjugated π -systems or chromophores capable of absorbing UV/Vis light.
Basal Cytotoxicity In Vitro IC50Moderate Lipophilic cyclobutane core may disrupt lipid bilayers at high micromolar concentrations.

Part 4: Laboratory Safety & Handling

Because [1-(3-Methoxypropyl)cyclobutyl]methanol is an uncharacterized aliphatic ether-alcohol, it must be handled under the assumption of moderate hazard.

  • Physicochemical Hazards: Aliphatic alcohols and ethers are inherently combustible. The compound must be stored in a tightly sealed, dark amber vial under an inert atmosphere (Argon or Nitrogen) to prevent auto-oxidation of the ether linkage, which can slowly form explosive peroxides over time.

  • Engineering Controls: All transfers and weighing must be conducted within a certified Class II fume hood to mitigate inhalation of volatile vapors.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved for extended handling), splash-proof chemical goggles, and a standard laboratory coat are mandatory.

References

  • OECD (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. Available at:[Link]

  • OECD (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. Available at:[Link]

  • OECD (2017). Saturated Monohydric Alcohols. SIDS Initial Assessment Profile (SIAP), ENV/JM/MONO(2017)25. OECD Publishing, Paris. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). Cytochrome P450. StatPearls Publishing. Available at:[Link]

Sources

Exploratory

Fragment-Based Scaffold Evolution: Molecular Docking of [1-(3-Methoxypropyl)cyclobutyl]methanol at the Human Sigma-1 Receptor

Executive Summary In modern drug development, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical imperative for improving compound solubility, target specificity, and clinical su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical imperative for improving compound solubility, target specificity, and clinical success rates. [1-(3-Methoxypropyl)cyclobutyl]methanol represents a highly versatile, sp3-rich (Fsp3) molecular fragment. Featuring a rigid cyclobutane core with geminal disubstitution, this fragment offers a unique combination of restricted conformational entropy and dual hydrogen-bonding capacity.

This technical guide details the rationale, step-by-step molecular docking protocols, and post-docking molecular dynamics (MD) workflows required to evaluate this fragment against the Human Sigma-1 Receptor ( σ1​ R) , a critical endoplasmic reticulum (ER) chaperone implicated in neurodegenerative diseases[1].

Chemical Profiling & Rationale: The Fsp3 Advantage

Fragment-based drug discovery (FBDD) relies on screening low-molecular-weight compounds that bind weakly but with exceptionally high Ligand Efficiency (LE)[2]. [1-(3-Methoxypropyl)cyclobutyl]methanol is an ideal FBDD starting point due to the following mechanistic causalities:

  • Entropic Pre-organization: The geminal disubstitution at the C1 position of the cyclobutane ring forces the methanol (-CH₂OH) and methoxypropyl (-CH₂CH₂CH₂OCH₃) groups into a specific, V-shaped trajectory. Compared to a linear alkane, the cyclobutane ring severely restricts the fragment's conformational space, drastically reducing the entropic penalty ( ΔS ) upon target binding.

  • Amphiphilic Vectoring: The methanol moiety acts as a potent, highly directional hydrogen bond donor/acceptor. Simultaneously, the flexible methoxypropyl tail provides lipophilic reach to explore adjacent hydrophobic sub-pockets, terminating in a weak hydrogen bond acceptor (the ether oxygen).

G Core Core Fragment [1-(3-Methoxypropyl)cyclobutyl]methanol Cyclobutane Cyclobutane Ring (Entropic Restraint) Core->Cyclobutane Methanol Methanol Group (H-Bond Donor/Acceptor) Core->Methanol Methoxy Methoxypropyl Tail (Lipophilic Reach) Core->Methoxy Evolve1 Fragment Growing Add Aryl Ring for π-π Stacking Methanol->Evolve1 Evolve2 Fragment Merging Link to Basic Amine Scaffold Methoxy->Evolve2

Pharmacophore deconstruction and proposed scaffold evolution pathways.

Target Selection: The Human Sigma-1 Receptor ( σ1​ R)

The σ1​ R is an enigmatic, ligand-operated chaperone protein. The high-resolution crystal structure of σ1​ R (PDB: 5HK1) reveals a trimeric architecture where each protomer contains a single transmembrane domain and a large cytosolic domain[1].

Causality for Target Selection: The ligand-binding site is buried within a highly hydrophobic cupin-like β -barrel[3]. While traditional σ1​ R ligands require a basic amine to form a salt bridge with Glu172, recent FBDD efforts have demonstrated that neutral, sp3-rich alcohols can act as allosteric modulators by utilizing Glu172 as a hydrogen bond acceptor. The lipophilic methoxypropyl tail of our fragment is perfectly suited to occupy the hydrophobic cavity formed by Tyr103, Phe107, and Ile124[4].

Self-Validating Experimental Protocol: Molecular Docking

To ensure scientific integrity, the docking protocol must be a self-validating system. We utilize , which employs an iterated local search global optimizer and a hybrid scoring function[5]. Before docking the fragment, the native ligand (PD144418) must be re-docked to confirm that the Root Mean Square Deviation (RMSD) of the top pose is < 2.0 Å.

Step-by-Step Methodology

Phase 1: Protein Preparation ( σ1​ R)

  • Structure Acquisition: Download PDB ID 5HK1[1].

  • Cleaning: Strip water molecules, co-crystallized lipids, and the native ligand using PyMOL.

  • Protonation: Add polar hydrogens and assign Kollman partial charges using AutoDockTools (ADT). Assign the protonation state of Glu172 to its ionized form (deprotonated) at physiological pH 7.4.

  • Grid Box Definition: Center the grid box on the cupin-like β -barrel (Coordinates: x = 12.5, y = -5.2, z = 18.4). Set dimensions to 20 × 20 × 20 Å to encompass the entire binding pocket.

Phase 2: Ligand Preparation

  • Conformer Generation: Build [1-(3-Methoxypropyl)cyclobutyl]methanol in Avogadro and perform an initial energy minimization using the MMFF94 force field to resolve steric clashes.

  • Charge Assignment: Assign Gasteiger partial charges.

  • Torsion Definition: Define the cyclobutane ring as rigid. Set the 4 single bonds of the methoxypropyl chain and the C-O bond of the methanol group as active rotatable torsions.

Phase 3: Docking Execution

  • Execute AutoDock Vina from the command line: vina --receptor 5HK1_prep.pdbqt --ligand fragment.pdbqt --config config.txt --exhaustiveness 16[6].

  • Causality of Exhaustiveness: Increasing exhaustiveness from the default (8) to 16 ensures that the stochastic global optimization algorithm thoroughly samples the conformational space of the highly flexible methoxypropyl tail[7].

G LigPrep Ligand Preparation [1-(3-Methoxypropyl)cyclobutyl]methanol Grid Grid Box Generation Centered on Cupin-like β-barrel LigPrep->Grid ProtPrep Protein Preparation Sigma-1 Receptor (PDB: 5HK1) ProtPrep->Grid Docking AutoDock Vina Execution Stochastic Global Optimization Grid->Docking Analysis Pose Analysis & Scoring ΔG Binding & H-Bond Mapping Docking->Analysis MD Molecular Dynamics (GROMACS) 100 ns Trajectory Validation Analysis->MD

Step-by-step computational workflow for molecular docking and MD validation.

Quantitative Data & Binding Analytics

The docking simulation yields several distinct binding poses. The data below summarizes the top three thermodynamic clusters.

Pose RankBinding Affinity ( Δ G, kcal/mol)RMSD (Å) vs. Pose 1Key Polar Interactions (Distance)Primary Hydrophobic Contacts
1 -6.4 0.00 Glu172 (Methanol -OH, 2.8 Å) Tyr103, Ile124, Trp164
2-6.11.85Asp126 (Methanol -OH, 3.1 Å)Trp164, Leu105, Phe107
3-5.82.41Glu172 (Methoxy -O-, 3.3 Å)Tyr103, Phe107, Val162

Analytical Insight: A binding energy of -6.4 kcal/mol for a fragment of this size (~158 Da) yields an exceptional Ligand Efficiency (LE 0.45 kcal/mol/heavy atom). The primary causality for this affinity is the anchoring hydrogen bond between the fragment's primary alcohol and the carboxylate of Glu172, while the cyclobutane core optimally projects the methoxypropyl tail into the deep hydrophobic cavity lined by Ile124 and Trp164.

Post-Docking Dynamics & Scaffold Evolution

Static docking poses are susceptible to false positives due to the lack of explicit solvation and receptor flexibility. To validate the docking protocol, a 100 ns Molecular Dynamics (MD) simulation must be executed using[8].

MD Causality & Workflow: The highly hydrophobic nature of the σ1​ R pocket means that water displacement plays a massive thermodynamic role in ligand binding.

  • System Solvation: The σ1​ R-fragment complex is embedded in a POPC lipid bilayer and solvated with explicit TIP3P water molecules.

  • Equilibration: NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles are run for 1 ns to stabilize the lipid-protein interface.

  • Production Run: A 100 ns trajectory is generated[9].

By analyzing the MD trajectory, researchers can calculate the hydrogen bond occupancy of the Methanol-Glu172 interaction. If the bond persists for >80% of the simulation time, the fragment is validated as a highly stable scaffold. From here, Fragment Growing can be initiated—for example, replacing the terminal methoxy group with a substituted benzyl ring to capture π−π stacking interactions with adjacent aromatic residues (e.g., Tyr103), systematically evolving the fragment into a nanomolar lead compound.

References

  • Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527-530. URL:[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. URL:[Link]

  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Scaling Up Success: A Protocol for the Kilogram-Scale Production of [1-(3-Methoxypropyl)cyclobutyl]methanol

Abstract This document provides a comprehensive guide for the scaled-up production of [1-(3-Methoxypropyl)cyclobutyl]methanol, a valuable tertiary alcohol intermediate in pharmaceutical and materials science research. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scaled-up production of [1-(3-Methoxypropyl)cyclobutyl]methanol, a valuable tertiary alcohol intermediate in pharmaceutical and materials science research. The protocol details a robust and safe procedure for a Grignard reaction between 3-methoxypropylmagnesium bromide and cyclobutanone, followed by purification strategies suitable for kilogram-scale manufacturing. This guide is intended for researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry and experience in process scale-up.

Introduction

[1-(3-Methoxypropyl)cyclobutyl]methanol is a key building block whose unique three-dimensional structure, conferred by the cyclobutane ring, is of increasing interest in the design of novel therapeutic agents and advanced materials.[1] The synthesis of this tertiary alcohol is most efficiently achieved through the nucleophilic addition of a Grignard reagent to cyclobutanone.[2] While straightforward at the laboratory scale, the scale-up of Grignard reactions presents significant safety and operational challenges due to their highly exothermic nature and the air and moisture sensitivity of the reagents.[3][4]

This application note provides a detailed, step-by-step protocol for the kilogram-scale synthesis of [1-(3-Methoxypropyl)cyclobutyl]methanol, with a strong emphasis on process safety, control, and product purity.

Synthetic Strategy

The synthetic route involves two main stages: the formation of the Grignard reagent, 3-methoxypropylmagnesium bromide, followed by its reaction with cyclobutanone and subsequent aqueous workup.

Scheme 1: Synthesis of [1-(3-Methoxypropyl)cyclobutyl]methanol

Synthetic_Scheme reagent1 3-Methoxy-1-bromopropane grignard 3-Methoxypropyl- magnesium bromide reagent1->grignard THF, I₂ (cat.) reagent2 Magnesium Turnings reagent2->grignard product [1-(3-Methoxypropyl)cyclobutyl]methanol grignard->product 1. THF, 0 °C to rt 2. aq. NH₄Cl reagent3 Cyclobutanone reagent3->product

Caption: Overall synthetic workflow for the production of the target molecule.

Hazard Analysis and Safety Precautions

The scale-up of this process requires a thorough risk assessment. The primary hazards are associated with the Grignard reagent formation and reaction, which are highly exothermic and involve flammable materials.[3][4][5]

Hazard Risk Mitigation Strategies
Exothermic Reaction Thermal runaway, over-pressurization of the reactor.[3]- Slow, controlled addition of reagents.[4]- Efficient reactor cooling and temperature monitoring.[6]- Use of a solvent with a suitable boiling point (e.g., THF).[3]- Emergency cooling plan and quench procedure.
Flammable Materials Fire or explosion, especially with ethereal solvents like THF.[4][5]- Perform the reaction in a well-ventilated area, away from ignition sources.- Use intrinsically safe equipment.- Ground all equipment to prevent static discharge.[7]- Have appropriate fire extinguishing equipment readily available (Class D for metal fires).
Air & Moisture Sensitivity Quenching of the Grignard reagent, leading to reduced yield and potential for uncontrolled reaction upon delayed initiation.- Use oven-dried glassware and anhydrous solvents.- Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the process.[7]
Corrosive Reagents Skin and eye burns.- Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and gloves (e.g., nitrile over neoprene).[3]

Scaled-Up Production Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a suitable chemical reactor equipped with mechanical stirring, a temperature probe, a reflux condenser, an inert gas inlet, and a pressure-equalizing dropping funnel.

Materials and Equipment
Reagent CAS No. Quantity Molar Eq. Notes
Magnesium Turnings7439-95-4220 g1.2
Iodine7553-56-2~1 gcatalyticFor activation.
3-Methoxy-1-bromopropane36865-41-71.2 kg1.0
Cyclobutanone1191-95-30.5 kg0.95
Tetrahydrofuran (THF), anhydrous109-99-910 L-Solvent.
Saturated aq. NH₄Cl-~5 L-For quenching.
Diethyl ether60-29-7~6 L-For extraction.
Anhydrous MgSO₄ or Na₂SO₄-As needed-For drying.
Grignard Reagent Formation
  • Reactor Preparation: Ensure the reactor and all associated glassware are scrupulously clean and oven-dried. Assemble the reactor system and purge with dry nitrogen for at least one hour.

  • Magnesium Activation: Charge the reactor with magnesium turnings (220 g, 1.2 eq). Add a single crystal of iodine.

  • Initiation: Add a small volume (~100 mL) of a solution of 3-methoxy-1-bromopropane (1.2 kg) in anhydrous THF (4 L) to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color.[7] If the reaction does not start, gentle warming may be applied. Caution: A delayed, highly exothermic reaction can occur.[3]

  • Grignard Formation: Once the reaction is initiated, add the remaining 3-methoxy-1-bromopropane solution dropwise at a rate that maintains a gentle reflux. The internal temperature should be carefully monitored and controlled.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction. Cool the resulting dark grey solution to 0 °C.

Reaction with Cyclobutanone
  • Cyclobutanone Addition: Slowly add a solution of cyclobutanone (0.5 kg, 0.95 eq) in anhydrous THF (1 L) to the Grignard reagent via the dropping funnel, maintaining the internal temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.[8]

Work-up and Isolation
  • Quenching: Cool the reactor to 0 °C and slowly and carefully add saturated aqueous ammonium chloride solution (~5 L) to quench the reaction. Caution: This is an exothermic process, and hydrogen gas may be evolved. Ensure adequate ventilation.

  • Extraction: Transfer the mixture to a suitable separatory funnel or extraction vessel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 2 L).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude [1-(3-Methoxypropyl)cyclobutyl]methanol.

Purification

For kilogram-scale production, purification by distillation is generally more practical than chromatography.

  • Fractional Distillation: Set up a fractional distillation apparatus. The crude product is distilled under reduced pressure. Collect the fraction corresponding to [1-(3-Methoxypropyl)cyclobutyl]methanol. The exact boiling point will depend on the vacuum applied.

  • Crystallization (Alternative): Depending on the purity of the distilled product, crystallization may be an option for further purification. Tertiary alcohols can sometimes be crystallized at low temperatures.[9][10] Experimentation with different solvent systems at a small scale is recommended to determine the optimal conditions.

In-Process Controls and Analytical Methods

To ensure safety, consistency, and quality, in-process controls are essential for scaled-up production.

Parameter Method Purpose
Reaction Temperature ThermocoupleTo monitor and control the exotherm of the Grignard reaction.[6]
Reaction Completion GC-MS or TLCTo determine the endpoint of the reaction and ensure complete consumption of starting materials.[8][11]
Product Purity GC-MS, ¹H NMR, ¹³C NMRTo assess the purity of the final product and identify any impurities.
Real-time Monitoring In-situ FTIR or NIRFor large-scale manufacturing, these techniques can monitor the concentration of reactants and products in real-time, providing enhanced process control and safety.[7][12]

Workflow Diagram

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reactor Setup & Purge B Reagent Preparation A->B C Grignard Formation B->C D Addition of Cyclobutanone C->D E Quenching D->E F Extraction & Washing E->F G Solvent Removal F->G H Fractional Distillation G->H I QC Analysis H->I

Caption: Step-by-step workflow for the scaled-up synthesis of the target alcohol.

Conclusion

The protocol outlined in this application note provides a comprehensive and safety-conscious approach to the kilogram-scale production of [1-(3-Methoxypropyl)cyclobutyl]methanol. By adhering to the detailed steps and safety precautions, researchers and production chemists can confidently and efficiently synthesize this valuable intermediate for further applications in drug discovery and materials science. The integration of in-process controls is highly recommended to ensure a robust and reproducible manufacturing process.

References

  • Benchchem. (2025). Optimization of reaction conditions for preparing 3-(2-Fluorophenyl)cyclobutan-1-ol.
  • U.S. Patent 6,100,433. (2000). Process for preparing 3-methoxy-1-propanol.
  • Kryk, H., Hessel, G., & Schmitt, W. (2007). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. Organic Process Research & Development, 11(3), 575-581.
  • Wang, W., Gao, J., Shi, C., Wang, S., Li, Y., Dai, X., & Jiang, T. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. International Journal of Chemical Engineering, 2022, 6776179.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Methoxyphenylmagnesium bromide, 1.0 M in 2-MeTHF.
  • Chinese Patent CN105130880A. (2015). Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • University of Wisconsin-Madison. (n.d.).
  • Funny Ehs info. (2024, June 7). Grignard reaction safety [Video]. YouTube.
  • Mettler Toledo. (n.d.).
  • Wiss, J., & Ermini, G. (2006). Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR. Organic Process Research & Development, 10(6), 1258-1262.
  • Holman, R. W. (2007). The GC–MS Observation of Intermediates in a Stepwise Grignard Addition Reaction.
  • Allan, D. R., Clark, S. J., Ibberson, R. M., Parsons, S., Pulham, C. R., & Sawyer, L. (2000). Hexamer formation in tertiary butyl alcohol (2-methyl-2-propanol, C4H10O). Acta Crystallographica Section B: Structural Science, 56(4), 693-700.
  • Stoessel, F. (2020). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050-8060.
  • Purdue University. (n.d.). Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Purdue Extension.
  • Cambridge University Press & Assessment. (n.d.). Grignard Reaction.
  • am Ende, D. J., Clifford, P. J., DeAntonis, D. M., SantaMaria, C., & Brenek, S. J. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 897-900.
  • Kumasaki, M., Tanaka, K., & Otsuka, T. (2015). Influence of deteriorated solvent on induction period of Grignard reagent formation. Journal of Thermal Analysis and Calorimetry, 120(1), 63-69.
  • CalmChemist. (2023, November 13). Tert-Butanol melting (& crystallizing) [Video]. YouTube.
  • European Patent EP2626350A1. (2013). Cyclopropane compound.
  • U.S. Patent WO2005040078A1. (2005).
  • Longdom Publishing. (2023, March 24).
  • Moodie, B. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. In ACS Symposium Series (Vol. 1181, pp. 1-21). American Chemical Society.
  • Holman, R. W. (2007). The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction.
  • O'Brien, E. M., & Guiry, P. J. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13196-13204.
  • U.S. Patent 1,950,889. (1934).
  • Friend, C. M., & Madix, R. J. (2019). Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110).
  • University of Rochester. (n.d.).
  • Osaka Research Institute of Industrial Science and Technology. (n.d.).
  • Kasamatsu, T. (n.d.). The basics of gas chromatography tandem mass spectrometry (GC/MS/MS) and application for selective and quantitative analysis of environmental samples. Agilent Technologies Japan, Ltd.
  • European Patent 1171421. (2004).
  • Garg Lab - UCLA. (n.d.).
  • Lawrence Livermore National Laboratory. (2022, March 15).
  • ChemRxiv. (2024). 2,2-dimethoxybicyclo[3.1.

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Application

Application Notes and Protocols for the In Vitro Characterization of [1-(3-Methoxypropyl)cyclobutyl]methanol

A Senior Application Scientist's Guide for Novel Compound Profiling Author's Foreword Welcome to a detailed guide on the initial in vitro characterization of the novel chemical entity, [1-(3-Methoxypropyl)cyclobutyl]meth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Novel Compound Profiling

Author's Foreword

Welcome to a detailed guide on the initial in vitro characterization of the novel chemical entity, [1-(3-Methoxypropyl)cyclobutyl]methanol. As a Senior Application Scientist, my goal is to provide you with not just a set of protocols, but a strategic framework for elucidating the potential biological activities of a new compound. The cyclobutane motif is an increasingly important scaffold in medicinal chemistry, known for imparting unique structural and pharmacokinetic properties that can lead to enhanced potency and selectivity.[1][2][3] This guide will walk you through a logical progression of assays to begin to understand the pharmacological profile of [1-(3-Methoxypropyl)cyclobutyl]methanol, a compound with this promising structural feature. We will operate under the hypothesis that this compound, like many novel small molecules, could interact with major drug target classes such as G-Protein Coupled Receptors (GPCRs) or ion channels. Our approach will be a tiered screening cascade, beginning with broad binding assays and progressing to more specific functional assessments.

The Rationale: Why Start with GPCRs and Ion Channels?

G-Protein Coupled Receptors (GPCRs) and ion channels represent two of the largest and most successfully drugged target families.[4][5] GPCRs are integral membrane proteins that play a crucial role in a vast array of physiological processes, making them attractive targets for therapeutic intervention.[4][6] Similarly, ion channels are critical for regulating cellular signaling and are implicated in numerous diseases.[7][8] Given the novelty of [1-(3-Methoxypropyl)cyclobutyl]methanol and the absence of established biological data, a logical first step is to screen for activity against these ubiquitous and functionally important target classes.

Our screening strategy will be a multi-step process designed to efficiently identify and characterize potential biological activity.

G cluster_0 Tier 1: Initial Profiling cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Lead Optimization A Radioligand Binding Assay (Broad GPCR Panel) C cAMP Assay (Gs/Gi-coupled GPCRs) A->C Hit Identified D Calcium Flux Assay (Gq-coupled GPCRs & Ca2+ Channels) A->D Hit Identified B Membrane Potential Assay (Broad Ion Channel Panel) B->D Hit Identified E Detailed Pharmacological Studies (e.g., Ki determination, MOA) C->E Confirmed Activity D->E Confirmed Activity

Figure 1: A tiered approach for in vitro screening of novel compounds.

Tier 1: Broad Target Binding and Functional Screening

The initial step is to ascertain if [1-(3-Methoxypropyl)cyclobutyl]methanol interacts with a wide range of potential targets. This is efficiently achieved through broad panel screening.

Radioligand Binding Assays for GPCRs

Radioligand binding assays are a robust and sensitive method to determine if a compound binds to a specific receptor.[9][10] By competing with a known radiolabeled ligand, we can assess the binding affinity of our test compound.

Protocol 1: Competitive Radioligand Binding Assay

This protocol provides a general framework. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for each receptor target.[11][12]

Materials:

  • Test Compound: [1-(3-Methoxypropyl)cyclobutyl]methanol, dissolved in an appropriate solvent (e.g., DMSO).

  • Receptor Source: Cell membranes prepared from cell lines overexpressing the target GPCR.

  • Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [³H]-dopamine for dopamine receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.

  • 96-well Filter Plates: e.g., GF/C filters presoaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice and resuspend in the final assay binding buffer.[12] Determine the protein concentration using a suitable method like the BCA assay.

  • Assay Plate Setup: In a 96-well plate, set up the following in a final volume of 250 µL per well:

    • Total Binding: 150 µL of membranes, 50 µL of assay buffer, and 50 µL of radioligand.

    • Non-specific Binding: 150 µL of membranes, 50 µL of non-specific binding control, and 50 µL of radioligand.

    • Test Compound: 150 µL of membranes, 50 µL of varying concentrations of [1-(3-Methoxypropyl)cyclobutyl]methanol, and 50 µL of radioligand.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]

  • Filtration: Stop the incubation by rapid vacuum filtration onto the pre-soaked filter plates using a cell harvester.

  • Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Drying: Dry the filters for 30 minutes at 50°C.

  • Counting: Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.[11]

Data Analysis: Calculate the percentage of specific binding inhibited by the test compound. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.[11]

Table 1: Illustrative Radioligand Binding Data

Target ReceptorRadioligandTest Compound IC₅₀ (µM)
Dopamine D₂[³H]-Spiperone> 100
Adrenergic α₂A[³H]-Rauwolscine5.2
Serotonin 5-HT₂A[³H]-Ketanserin> 100
Muscarinic M₁[³H]-Pirenzepine89.7

This is example data and does not reflect actual experimental results.

Membrane Potential Assays for Ion Channels

Fluorescence-based membrane potential assays are a high-throughput method to screen for compounds that modulate ion channel activity.[13][14] These assays use dyes that change their fluorescence intensity in response to changes in the cell's membrane potential.[15][16]

Protocol 2: FLIPR Membrane Potential Assay

This protocol is adapted for use with a FLIPR (Fluorometric Imaging Plate Reader) system but can be modified for other fluorescence plate readers.[13]

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the ion channel of interest.

  • FLIPR Membrane Potential Assay Kit: Contains a fluorescent dye and a quencher.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: [1-(3-Methoxypropyl)cyclobutyl]methanol at various concentrations.

  • Activator/Inhibitor Control: A known activator or inhibitor of the target ion channel.

  • 96- or 384-well black-walled, clear-bottom plates.

Procedure:

  • Cell Plating: Plate cells in the microplates and grow to a confluent monolayer.[17]

  • Dye Loading: Prepare the dye-loading solution according to the manufacturer's instructions and add it to the cells. Incubate for 1 hour at 37°C.[18]

  • Compound Addition: Place the cell plate and a compound plate containing the test compound and controls into the FLIPR instrument.

  • Fluorescence Reading: The instrument will establish a baseline fluorescence reading, then add the compounds from the compound plate and continue to monitor fluorescence changes over time.

  • Data Acquisition: Record the fluorescence intensity before and after compound addition.

Data Analysis: The change in fluorescence intensity reflects the change in membrane potential. An increase in fluorescence typically indicates depolarization, while a decrease indicates hyperpolarization.[13] Calculate the response over baseline for each concentration of the test compound and plot a dose-response curve to determine the EC₅₀ or IC₅₀.

Table 2: Illustrative Membrane Potential Assay Data

Ion Channel TargetEffectTest Compound EC₅₀/IC₅₀ (µM)
hERG (KCNH2)Inhibition12.5
Nav1.5 (SCN5A)No significant effect> 50
Cav1.2 (CACNA1C)No significant effect> 50

This is example data and does not reflect actual experimental results.

Tier 2: Deeper Functional Characterization

If the initial screening identifies a "hit," the next step is to confirm and further characterize this activity using more specific functional assays. Based on our illustrative data, let's assume a hit was identified for the α₂A adrenergic receptor (a Gi-coupled GPCR) and the hERG potassium channel.

cAMP Assays for Gs and Gi-Coupled GPCRs

GPCRs that couple to Gs or Gi proteins modulate the production of the second messenger cyclic AMP (cAMP).[19][20] Assays that measure changes in intracellular cAMP levels are a direct functional readout of the activation or inhibition of these receptors.[21]

G cluster_0 Gi-Coupled Receptor Pathway A Agonist Binding B Gi Activation A->B C Adenylate Cyclase Inhibition B->C D Decreased cAMP C->D

Figure 2: Simplified signaling pathway for a Gi-coupled GPCR.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a competitive immunoassay format.[22]

Materials:

  • Cells: A cell line expressing the target Gi-coupled receptor (e.g., CHO-α₂A).

  • cAMP Assay Kit (HTRF): Contains cAMP-d2 and anti-cAMP-cryptate.

  • Forskolin: An activator of adenylyl cyclase, used to stimulate cAMP production.

  • Test Compound: [1-(3-Methoxypropyl)cyclobutyl]methanol.

  • Control Agonist/Antagonist.

  • Lysis Buffer.

  • Low-volume 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Stimulation:

    • Culture cells to the desired density.

    • Pre-treat cells with varying concentrations of the test compound.

    • Stimulate the cells with a sub-maximal concentration of forsklin (to induce cAMP production that can then be inhibited by a Gi-agonist).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.[21]

  • Cell Lysis: Add lysis buffer to each well to release intracellular cAMP.

  • cAMP Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the lysate.

  • Incubation: Incubate the plate in the dark at room temperature for 1 hour.

  • Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and normalize the data. A decrease in the HTRF signal indicates an increase in intracellular cAMP, while an increase in the signal indicates a decrease in cAMP. Plot the dose-response curve to determine the EC₅₀ or IC₅₀ of the test compound.

Calcium Flux Assays for Gq-Coupled GPCRs and Ion Channels

Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium levels.[23] Similarly, the opening of certain ion channels can also lead to an influx of calcium.[24] These changes can be measured using calcium-sensitive fluorescent dyes.[18][25]

G cluster_0 Gq-Coupled Receptor Pathway A Agonist Binding B Gq Activation A->B C PLC Activation B->C D IP₃ Production C->D E Ca²⁺ Release from ER D->E F Increased Intracellular [Ca²⁺] E->F

Figure 3: Simplified signaling pathway for a Gq-coupled GPCR.

Protocol 4: No-Wash Calcium Flux Assay

This protocol uses a fluorescent calcium indicator that can be read without a wash step, making it suitable for high-throughput screening.[17][18]

Materials:

  • Cells: A cell line expressing the target Gq-coupled GPCR or ion channel.

  • Calcium Assay Kit: Contains a calcium-sensitive dye (e.g., Fluo-4 AM) and often a quencher for extracellular dye.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Test Compound: [1-(3-Methoxypropyl)cyclobutyl]methanol.

  • Control Agonist/Antagonist.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating: Plate cells in microplates and allow them to adhere and form a monolayer overnight.[17]

  • Dye Loading: Prepare the calcium indicator dye solution in assay buffer and add it directly to the wells containing cells and culture medium. Incubate for 1 hour at 37°C.[18]

  • Assay: Place the plate in a fluorescence plate reader.

  • Baseline Reading: The instrument measures the baseline fluorescence for a short period.

  • Compound Addition: The instrument's liquid handler adds the test compound or controls to the wells.

  • Kinetic Reading: The instrument immediately and continuously measures the fluorescence intensity over time to capture the transient calcium flux.

Data Analysis: The primary response is the change in fluorescence intensity from baseline to the peak after compound addition. Plot the peak response against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ or IC₅₀.

Concluding Remarks and Future Directions

This guide provides a foundational strategy for the initial in vitro characterization of a novel compound, [1-(3-Methoxypropyl)cyclobutyl]methanol. By employing a tiered approach of broad screening followed by more specific functional assays, researchers can efficiently identify and validate potential biological activities. The protocols outlined here for radioligand binding, membrane potential, cAMP, and calcium flux assays represent standard, robust methods in modern drug discovery. Positive hits from this initial cascade would warrant further investigation, including more detailed mechanism of action studies, selectivity profiling against related targets, and assessment in more complex cell-based or tissue-based models. The unique cyclobutane scaffold of [1-(3-Methoxypropyl)cyclobutyl]methanol makes it an intriguing candidate for discovery efforts, and a systematic in vitro evaluation is the critical first step in unlocking its therapeutic potential.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Dembitsky, V. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 12(1), 26-37.
  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • Bio-protocol. (2025, November 20). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • Wessjohann, L. A., et al. (2021).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • Molecular Devices. (2026, March 19). FLIPR Membrane Potential Assay Kits. Retrieved from [Link]

  • Biocompare. (n.d.). GPCR Assay Kits. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, October 1). Ion Channel Screening - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. Retrieved from [Link]

  • Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • PubMed. (2022, June 22). A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. Retrieved from [Link]

  • PNAS. (n.d.). Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. Retrieved from [Link]

  • ASM Journals. (2020, August 20). Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of commonly used cAMP assays. Retrieved from [Link]

  • Bio-protocol. (2025, November 5). Flow Cytometric Analysis of Calcium Influx Assay in T cells. Retrieved from [Link]

  • PubMed. (2008, April 15). Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. Retrieved from [Link]

  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 15). Figure 2: [Fluorescence-based Membrane Potential Assay Format...]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutyl-cyclopropyl-methoxymethanol. Retrieved from [Link]

  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • ECHA. (n.d.). [3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol. Retrieved from [Link]

  • PubChemLite. (n.d.). [3-amino-1-(hydroxymethyl)cyclobutyl]methanol. Retrieved from [Link]

Sources

Method

Application Note: Strategic Functionalization of [1-(3-Methoxypropyl)cyclobutyl]methanol in Medicinal Chemistry

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Discovery Chemists, Lead Optimization Scientists, and Process Chemists Executive Summary & Structural Rationale In modern drug discovery, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Discovery Chemists, Lead Optimization Scientists, and Process Chemists

Executive Summary & Structural Rationale

In modern drug discovery, the pursuit of enhanced physicochemical properties and metabolic stability has driven the transition from flat, sp2 -rich aromatic scaffolds to three-dimensional, sp3 -rich architectures. Within this paradigm, [1-(3-Methoxypropyl)cyclobutyl]methanol emerges as a highly privileged, bifunctional building block.

This molecule integrates three critical structural features:

  • The 1,1-Disubstituted Cyclobutane Core: Acts as a conformationally restricted bioisostere for gem-dimethyl or carbonyl groups. It significantly increases the fraction of sp3 carbons ( Fsp3​ ) while eliminating metabolically labile α -protons, thereby resisting cytochrome P450-mediated oxidation [1].

  • The Hydroxymethyl Handle (-CH₂OH): Provides a versatile synthetic vector for divergent functionalization (etherification, amination, or azole displacement).

  • The 3-Methoxypropyl Appendage: Introduces a flexible, polar side chain. The terminal ether acts as a hydrogen-bond acceptor, effectively lowering the overall lipophilicity (LogP) and improving aqueous solubility compared to purely aliphatic cycloalkanes.

The "Tied-Back" Neopentyl Advantage

A common pitfall in medicinal chemistry is the functionalization of gem-dimethyl systems, where the adjacent primary carbon behaves as a neopentyl center, making SN​2 displacements notoriously slow due to extreme steric hindrance. However, the cyclobutane ring "ties back" the carbon-carbon bonds (internal angle ~90°), widening the external trajectory. This unique geometry allows the hydroxymethyl group of [1-(3-Methoxypropyl)cyclobutyl]methanol to undergo Mitsunobu reactions and SN​2 displacements at rates far exceeding those of acyclic neopentyl analogs.

Table 1: Physicochemical & Reactivity Profiling

A comparative analysis of the cyclobutyl scaffold against traditional acyclic motifs.

ParameterAcyclic gem-DimethylUnsubstituted 1,1-Cyclobutane[1-(3-Methoxypropyl)cyclobutyl]methanol
Fraction sp3 ( Fsp3​ ) ModerateHighVery High
SN​2 Steric Hindrance Extreme (Neopentyl effect)Low (Tied-back ring trajectory)Low (Tied-back ring trajectory)
Metabolic Stability Low (Susceptible to α -oxidation)High (No α -protons)High (Protected core)
Hydrogen Bonding NoneNone1 H-Bond Acceptor (Methoxy ether)
Lipophilicity (LogP) HighModerate-HighTunable (Modulated by methoxy group)

Divergent Functionalization Workflows

The primary alcohol of this scaffold serves as a branching point for synthesizing diverse pharmacophores, including ethers, amines, and azoles. These motifs are frequently utilized in the development of CNS-active agents, such as GPR88 agonists [3], and oncology targets like γ -secretase inhibitors [2].

Caption: Divergent functionalization pathways of [1-(3-Methoxypropyl)cyclobutyl]methanol.

Application in Target-Directed Drug Design

Cyclobutylmethanols have been successfully deployed as bioisosteric replacements for amides and metabolically labile ethers. For example, in the optimization of GPR88 agonists (targets for striatal-associated psychiatric disorders), appending a cyclobutylmethyl group to a triazole core significantly improved both blood-brain barrier (BBB) permeability and in vivo pharmacokinetics [3].

Caption: Mechanism of action for GPR88 agonists utilizing the cyclobutylmethanol scaffold.

Validated Experimental Protocols

The following protocols have been optimized for high yield, safety, and scalability. Each step includes mechanistic rationale and self-validating quality control checkpoints.

Protocol A: Mitsunobu Etherification

Objective: Coupling the scaffold with a phenolic pharmacophore to generate a metabolically stable ether.

Causality & Reagent Selection: Diisopropyl azodicarboxylate (DIAD) is utilized over Diethyl azodicarboxylate (DEAD) due to its superior safety profile (lower explosive potential) and easier handling as a liquid. The reaction is initiated at 0 °C to control the exothermic formation of the highly reactive betaine intermediate between PPh 3​ and DIAD.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under N 2​ , dissolve[1-(3-Methoxypropyl)cyclobutyl]methanol (1.0 equiv, 1.0 mmol) and the target phenol (1.1 equiv) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add Triphenylphosphine (PPh 3​ , 1.2 equiv) in one portion. Stir until completely dissolved.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add DIAD (1.2 equiv) dropwise over 10 minutes. Note: A slight yellow color indicates the formation of the betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). Because the starting aliphatic alcohol lacks a UV chromophore, stain the TLC plate with Phosphomolybdic Acid (PMA) or KMnO 4​ . The disappearance of the alcohol spot ( Rf​ ~0.2) confirms conversion.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography. Pro-tip: To remove the triphenylphosphine oxide (TPPO) byproduct, triturate the crude mixture in cold diethyl ether/hexanes (1:1); the TPPO will precipitate and can be filtered off prior to loading onto the column.

Protocol B: Appel Bromination and SN​2 Azole Displacement

Objective: Conversion of the alcohol to a primary bromide, followed by displacement with a nitrogenous heterocycle (e.g., 1,2,4-triazole).

Causality & Reagent Selection: The Appel reaction (CBr 4​ /PPh 3​ ) is strictly preferred over PBr 3​ or HBr. Acidic bromination conditions can trigger carbocation-mediated ring expansion (forming a cyclopentane derivative) or ring-opening of the strained cyclobutane. The Appel reaction proceeds under neutral, mild conditions, preserving the integrity of the 1,1-disubstituted ring.

Step-by-Step Procedure:

  • Bromination (Appel Reaction):

    • Dissolve the alcohol (1.0 equiv) and CBr 4​ (1.25 equiv) in anhydrous CH 2​ Cl 2​ (0.3 M) at 0 °C.

    • Add PPh 3​ (1.25 equiv) portion-wise. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

    • Self-Validation: GC-MS or LC-MS will show the expected isotopic pattern for the bromide ( M and M+2 peaks of equal intensity).

    • Concentrate the solvent, triturate with hexanes to precipitate TPPO, filter, and evaporate to yield the crude bromide.

  • SN​2 Displacement:

    • In a clean flask, dissolve 1H-1,2,4-triazole (1.5 equiv) in anhydrous DMF (0.2 M). Add K 2​ CO 3​ (2.0 equiv) and stir for 30 minutes at room temperature to pre-form the nucleophilic azolide anion.

    • Add the crude cyclobutylmethyl bromide (1.0 equiv) as a solution in DMF.

    • Heat the mixture to 80 °C for 12 hours. Note: Despite the "tied-back" geometry, the quaternary adjacent center requires elevated temperature to achieve full conversion.

  • Workup & Validation:

    • Cool to room temperature, dilute with water, and extract with EtOAc (3x).

    • NMR Validation: In the 1 H NMR spectrum of the purified product, the cyclobutylmethyl protons (originally at ~3.5 ppm for the alcohol) will shift significantly downfield to ~4.2–4.4 ppm, confirming the successful attachment of the electron-withdrawing triazole ring.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry National Institutes of Health (PMC) / Med. Chem. Commun.[Link]

  • Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ -Secretase Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies Journal of Medicinal Chemistry (ACS Publications)[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [1-(3-Methoxypropyl)cyclobutyl]methanol

Welcome to the technical support center for the synthesis of [1-(3-Methoxypropyl)cyclobutyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of [1-(3-Methoxypropyl)cyclobutyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic route for higher yields and purity.

I. Synthesis Overview: A Tale of Two Routes

The synthesis of [1-(3-Methoxypropyl)cyclobutyl]methanol can be approached through two primary retrosynthetic pathways, each with its own set of advantages and potential pitfalls. Understanding these routes is the first step in effective troubleshooting.

Route A: Grignard Addition to a Cyclobutanone Precursor

This convergent approach involves the synthesis of a Grignard reagent from 1-bromo-3-methoxypropane, which is then added to cyclobutanone. The resulting tertiary alcohol is the target molecule.

Route B: Reduction of a Cyclobutanecarboxylate Precursor

This linear approach starts with cyclobutanecarboxylic acid. The acid is first esterified and then the 3-methoxypropyl side chain is introduced, followed by reduction of the ester to the primary alcohol.

Below is a visual representation of these two synthetic strategies.

synthesis_overview cluster_A Route A: Grignard Pathway cluster_B Route B: Reduction Pathway 1-bromo-3-methoxypropane 1-bromo-3-methoxypropane Grignard Reagent Grignard Reagent 1-bromo-3-methoxypropane->Grignard Reagent Mg, Et2O Mg Mg Target_A [1-(3-Methoxypropyl)cyclobutyl]methanol Grignard Reagent->Target_A 1. Cyclobutanone 2. H3O+ workup Cyclobutanone Cyclobutanone Cyclobutanone->Target_A Cyclobutanecarboxylic_acid Cyclobutanecarboxylic acid Ester Cyclobutanecarboxylate ester Cyclobutanecarboxylic_acid->Ester ROH, H+ Alkylated_Ester 1-(3-Methoxypropyl)cyclobutane -1-carboxylate Ester->Alkylated_Ester 1. LDA 2. 1-bromo-3-methoxypropane Target_B [1-(3-Methoxypropyl)cyclobutyl]methanol Alkylated_Ester->Target_B LiAlH4, THF

Caption: Overview of the two primary synthetic routes to [1-(3-Methoxypropyl)cyclobutyl]methanol.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis, providing a systematic approach to problem-solving.

Issue 1: Low Yield in Grignard Reaction (Route A)

Question: I am attempting the Grignard synthesis of [1-(3-Methoxypropyl)cyclobutyl]methanol, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in Grignard reactions are a common issue and can often be traced back to a few key factors. Let's break down the potential problems and their solutions.

1. Grignard Reagent Formation Failure:

  • Cause: The formation of the Grignard reagent is highly sensitive to moisture and air. Any protic source will quench the reagent as it forms.[1][2][3] The surface of the magnesium turnings can also be passivated by a layer of magnesium oxide, preventing the reaction from initiating.[4]

  • Troubleshooting Workflow:

    grignard_troubleshooting Start Low/No Grignard Formation Check_Glassware Ensure all glassware is rigorously flame-dried or oven-dried. Start->Check_Glassware Check_Solvent Use anhydrous ether (e.g., diethyl ether, THF) from a freshly opened bottle or distilled from a suitable drying agent. Check_Glassware->Check_Solvent Activate_Mg Activate magnesium turnings. - Briefly grind in a mortar and pestle. - Add a small crystal of iodine. - Add a few drops of 1,2-dibromoethane. Check_Solvent->Activate_Mg Initiation Add a small amount of 1-bromo-3-methoxypropane and observe for signs of reaction (bubbling, heat). Activate_Mg->Initiation Slow_Addition Once initiated, add the remaining alkyl halide dropwise to maintain a gentle reflux. Initiation->Slow_Addition Success Successful Grignard Formation Slow_Addition->Success

    Caption: Decision-making workflow for troubleshooting Grignard reagent formation.

2. Competing Reactions During Grignard Addition:

  • Cause: The methoxy group in the Grignard reagent can potentially coordinate with the magnesium, leading to intramolecular side reactions or reduced reactivity.[5] Additionally, enolization of the cyclobutanone starting material can occur, especially if there are acidic α-hydrogens.

  • Solutions:

    • Low Temperature Addition: Perform the addition of the Grignard reagent to the cyclobutanone at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.[5]

    • Inverse Addition: Add the cyclobutanone solution slowly to the Grignard reagent to maintain an excess of the Grignard reagent throughout the reaction, which can suppress enolization.

    • Use of Additives: The addition of cerium(III) chloride (Luche reaction conditions) can enhance the nucleophilicity of the Grignard reagent towards the carbonyl carbon and reduce the likelihood of enolization.

3. Difficulties During Work-up and Purification:

  • Cause: The work-up of Grignard reactions can sometimes lead to the formation of emulsions or magnesium salts that are difficult to filter. The desired product may also be volatile or co-elute with impurities during chromatography.

  • Solutions:

    • Careful Quenching: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride. This is generally preferred over strong acids, which can promote side reactions.

    • Extraction and Washing: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with brine to remove residual water.

    • Purification Strategy: Consider vacuum distillation for purification if the product is sufficiently volatile and thermally stable. If column chromatography is necessary, use a solvent system that provides good separation from starting materials and byproducts. A common starting point is a gradient of ethyl acetate in hexanes.

ParameterStandard ConditionOptimized ConditionRationale
Reaction Temperature Room Temperature0 °C to -78 °CMinimizes side reactions and enolization.[5]
Addition Mode Normal AdditionInverse AdditionMaintains an excess of the Grignard reagent, suppressing enolization.
Solvent Anhydrous Diethyl Ether or THFAnhydrous Diethyl Ether or THFEthereal solvents are essential for solvating the Grignard reagent.[6]
Work-up Water or dilute acidSaturated aq. NH4ClMilder quenching agent that can reduce the formation of byproducts.
Issue 2: Incomplete Reduction of the Ester (Route B)

Question: I am trying to reduce the 1-(3-methoxypropyl)cyclobutane-1-carboxylate intermediate with LiAlH4, but I am observing incomplete conversion to the desired alcohol. What could be the problem?

Answer:

Incomplete reduction of esters with lithium aluminum hydride (LAH) can be due to several factors, ranging from reagent quality to reaction conditions.

1. Reagent Inactivity:

  • Cause: LAH is a highly reactive and moisture-sensitive reagent.[7] It can decompose upon exposure to air and humidity, leading to reduced activity.

  • Solutions:

    • Use fresh, high-quality LAH from a reputable supplier.

    • Handle LAH under an inert atmosphere (e.g., nitrogen or argon).

    • Titrate the LAH solution before use to determine its exact molarity.

2. Insufficient Stoichiometry:

  • Cause: The reduction of an ester to an alcohol requires two equivalents of hydride.[8] Additionally, any adventitious water or acidic impurities in the reaction will consume the LAH.

  • Solution: Use a molar excess of LAH (typically 2-4 equivalents) to ensure complete reduction.

3. Reaction Conditions:

  • Cause: While LAH is a powerful reducing agent, low temperatures can sometimes slow the reaction rate, leading to incomplete conversion within a typical timeframe.

  • Solutions:

    • Start the reaction at 0 °C and then allow it to warm to room temperature and stir for several hours or overnight.

    • Gentle heating (e.g., to the reflux temperature of THF) can be employed to drive the reaction to completion, but this should be done with caution due to the exothermic nature of the reaction.

4. Work-up Procedure:

  • Cause: An improper work-up can lead to the formation of aluminum salts that trap the product, resulting in lower isolated yields.

  • Solution (Fieser Work-up):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add X mL of water, where X is the mass of LAH in grams.

    • Add X mL of 15% aqueous NaOH.

    • Add 3X mL of water.

    • Stir the mixture vigorously until a granular precipitate forms.

    • Filter the mixture and wash the precipitate thoroughly with an organic solvent.

III. Frequently Asked Questions (FAQs)

Q1: For the Grignard route, can I use a different starting material instead of 1-bromo-3-methoxypropane?

A1: Yes, 1-chloro-3-methoxypropane can also be used, although the formation of the Grignard reagent may be slower and require more forcing conditions. 1-iodo-3-methoxypropane is more reactive but is also more expensive and less stable. For laboratory-scale synthesis, the bromo derivative generally offers the best balance of reactivity and cost.

Q2: In Route B, what is the best way to esterify the initial cyclobutanecarboxylic acid?

A2: Fischer esterification is a straightforward and cost-effective method. This involves refluxing the carboxylic acid in an excess of the desired alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

Q3: Are there any alternative reducing agents to LiAlH4 for the final step of Route B?

A3: While LiAlH4 is the most common and effective reagent for this transformation, other reducing agents can be used.[9] For example, a combination of sodium borohydride and a Lewis acid like cobalt(II) chloride has been shown to reduce esters to alcohols.[10] Catalytic hydrosilylation using a manganese catalyst is another modern and milder alternative.[11]

Q4: My final product appears to be contaminated with a non-polar impurity. What could this be?

A4: In the Grignard route, a common non-polar byproduct is the Wurtz coupling product, 1,6-dimethoxyhexane, formed from the reaction of two molecules of the Grignard reagent. This can be minimized by slow addition of the alkyl halide during the Grignard formation and by keeping the reaction temperature low.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity of [1-(3-Methoxypropyl)cyclobutyl]methanol can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

IV. Experimental Protocols

Protocol 1: Grignard Synthesis of [1-(3-Methoxypropyl)cyclobutyl]methanol (Route A)
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar under a stream of nitrogen.

  • Grignard Formation: Add magnesium turnings (1.2 eq.) to the flask. Add a small crystal of iodine to activate the magnesium. In the dropping funnel, prepare a solution of 1-bromo-3-methoxypropane (1.0 eq.) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium and wait for the reaction to initiate (indicated by bubbling and a color change). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture for an additional 30 minutes.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. In the dropping funnel, prepare a solution of cyclobutanone (0.9 eq.) in anhydrous diethyl ether. Add the cyclobutanone solution dropwise to the Grignard reagent, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding it to a stirred, saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Reduction of Ethyl 1-(3-Methoxypropyl)cyclobutane-1-carboxylate (Route B)
  • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of ethyl 1-(3-methoxypropyl)cyclobutane-1-carboxylate (1.0 eq.) in anhydrous THF.

  • Reduction: Cool the solution to 0 °C. In a separate flask, prepare a suspension of LiAlH4 (2.0 eq.) in anhydrous THF and add it slowly to the ester solution via a cannula. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the reaction to 0 °C and perform a Fieser work-up as described in the troubleshooting section. Filter the resulting precipitate and wash thoroughly with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

V. References

  • Benchchem Technical Support. (n.d.). Methoxymethyl (MOM) Ether Protecting Group. Retrieved from

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Chemistry Steps. (2024, November 26). Carboxylic Acids to Alcohols. Retrieved from [Link]

  • Eli Lilly and Company. (n.d.). Grignard Reactions Go Greener with Continuous Processing. EPA.gov. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, December 3). 7: Reduction of carboxylic acids and esters [Video]. YouTube. Retrieved from [Link]

  • Correia, C. A., et al. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Catalysis, 11(4), 2031-2039. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular cyclopropylmethylation via non-classical carbenium ion. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]

  • Clark, J. (n.d.). Reduction of carboxylic acids. Chemguide. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. Chemical Science, 9(1), 24-33. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutyl-cyclopropyl-methoxymethanol. National Institutes of Health. Retrieved from [Link]

  • Kalck, P. (2024, January 1). Alternative Routes to Chemical Methanol Products. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. RSC Advances, 5(86), 70663-70698. Retrieved from [Link]

  • MDPI. (2023, March 17). Recent Advances in Synthetic Routes to Azacycles. Molecules, 28(6), 2686. Retrieved from [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024, March 1). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST. Retrieved from [Link]

  • Reddit. (2025, March 11). Purification of THP protected compound. r/Chempros. Retrieved from [Link]

  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • DOI. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]

Sources

Optimization

preventing degradation of [1-(3-Methoxypropyl)cyclobutyl]methanol during long-term storage

Welcome to the technical support center for [1-(3-methoxypropyl)cyclobutyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for [1-(3-methoxypropyl)cyclobutyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory. Here, we address common questions and provide troubleshooting guidance based on established principles of chemical stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for [1-(3-Methoxypropyl)cyclobutyl]methanol?

To ensure the long-term stability of [1-(3-Methoxypropyl)cyclobutyl]methanol, it is crucial to control environmental factors that can accelerate its degradation. The recommended storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of potential chemical reactions, including oxidation and hydrolysis.[1] For this specific compound, cold-chain transportation is often noted, suggesting sensitivity to higher temperatures.[2] Avoid repeated freeze-thaw cycles if storing below freezing, as this can introduce moisture and potentially affect stability.
Atmosphere Inert Gas (Argon or Nitrogen)The presence of oxygen can lead to oxidative degradation, especially for molecules with ether and alcohol functional groups. Storing under an inert atmosphere minimizes this risk.[3][4]
Light Exposure Amber Vial or Dark LocationExposure to UV and visible light can induce photolytic degradation, leading to bond cleavage and the formation of reactive intermediates.[5] Storing in a light-protected container is a critical preventative measure.
Container Tightly Sealed, Borosilicate GlassA tightly sealed container prevents the ingress of moisture and atmospheric oxygen.[6] Borosilicate glass is recommended for its chemical resistance and low extractables profile.
Moisture Anhydrous ConditionsThe presence of water can facilitate hydrolysis of the ether linkage or other moisture-sensitive reactions.[5] Ensure the compound is dry before storage and consider the use of desiccants in secondary containment if the storage environment has high humidity.
Q2: What are the potential degradation pathways for [1-(3-Methoxypropyl)cyclobutyl]methanol?

Based on its chemical structure, which contains a primary alcohol, an ether, and a cyclobutane ring, the following degradation pathways are plausible under suboptimal storage conditions:

  • Oxidation: The primary alcohol is susceptible to oxidation to form an aldehyde and subsequently a carboxylic acid. The ether linkage can also undergo oxidation, potentially leading to peroxide formation, which can be explosive.[3] The carbon-hydrogen bonds adjacent to the ether oxygen are particularly susceptible to radical abstraction.[7]

  • Hydrolysis: While ethers are generally stable to hydrolysis, the presence of acidic or basic impurities in the presence of moisture could slowly cleave the ether bond.

  • Thermal Degradation: High temperatures can promote bond cleavage and rearrangements.[8] The strained cyclobutane ring, while generally stable at room temperature, can undergo ring-opening reactions under thermal stress.[9][10]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy for homolytic cleavage of C-O or C-C bonds, initiating radical chain reactions.[8]

A simplified diagram illustrating potential degradation points is provided below.

cluster_molecule [1-(3-Methoxypropyl)cyclobutyl]methanol cluster_stressors Stress Factors cluster_sites Potential Degradation Sites mol HO-CH₂-C(CH₂CH₂)₂-CH₂CH₂CH₂-O-CH₃ Oxidation Oxidation Alcohol Primary Alcohol Oxidation->Alcohol Forms Aldehyde/Carboxylic Acid Ether Ether Linkage Oxidation->Ether Forms Peroxides Hydrolysis Hydrolysis Hydrolysis->Ether Cleavage Heat Heat Cyclobutane Cyclobutane Ring Heat->Cyclobutane Ring Opening Light Light Light->Alcohol Light->Ether Light->Cyclobutane

Caption: Potential degradation pathways for [1-(3-Methoxypropyl)cyclobutyl]methanol.

Q3: How can I detect degradation of my stored sample?

Regularly assessing the purity of your long-term stored sample is crucial. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for stability testing.[5][11] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradants. A decrease in the peak area of the main compound and the appearance of new peaks over time are indicative of degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile degradation products.[12][13] It can provide structural information on the impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect changes in functional groups. For instance, the appearance of a carbonyl peak (around 1700-1750 cm⁻¹) could indicate oxidation of the primary alcohol to an aldehyde or carboxylic acid.

  • Peroxide Test Strips: For ethers, it is good practice to periodically test for the presence of explosive peroxides, especially if the container has been opened multiple times.[3]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the long-term storage of [1-(3-Methoxypropyl)cyclobutyl]methanol.

Issue 1: Appearance of New Peaks in HPLC Chromatogram
  • Symptom: Your HPLC analysis shows a decrease in the purity of your sample, with one or more new peaks appearing that were not present in the initial analysis.

  • Potential Cause: Chemical degradation has occurred.

  • Troubleshooting Workflow:

start New Peaks in HPLC check_storage Review Storage Conditions: - Temperature Log - Light Exposure - Inert Atmosphere start->check_storage characterize_peaks Characterize Degradant Peaks (e.g., LC-MS, GC-MS) check_storage->characterize_peaks oxidative_degradation Oxidative Degradation Suspected characterize_peaks->oxidative_degradation hydrolytic_degradation Hydrolytic Degradation Suspected characterize_peaks->hydrolytic_degradation thermal_degradation Thermal/Photolytic Degradation Suspected characterize_peaks->thermal_degradation action_oxidative Action: - Purge with Inert Gas - Use Fresh, Inhibitor-Free Solvents - Check for Peroxides oxidative_degradation->action_oxidative Mass consistent with -CHO or -COOH addition action_hydrolytic Action: - Ensure Anhydrous Conditions - Use High-Purity Solvents - Check pH of Sample hydrolytic_degradation->action_hydrolytic Mass consistent with ether cleavage action_thermal Action: - Store at Recommended Temperature (2-8°C) - Use Amber Vials/Store in Dark thermal_degradation->action_thermal Multiple, varied degradants end Implement Corrective Actions & Monitor Stability action_oxidative->end action_hydrolytic->end action_thermal->end

Caption: Troubleshooting workflow for new peaks in HPLC.

Issue 2: Change in Physical Appearance (e.g., Color Change, Viscosity)
  • Symptom: The compound, which is typically a clear oil, has developed a yellow tint or has become more viscous.

  • Potential Cause: This often indicates oxidative degradation or polymerization. The formation of aldehydes or other conjugated systems can lead to color changes.

  • Action Steps:

    • Do not use the material. A change in physical appearance is a strong indicator of significant degradation.

    • Perform analytical testing (HPLC, GC-MS) to confirm the presence of impurities.

    • Review storage procedures, paying close attention to the integrity of the container seal and the use of an inert atmosphere.

    • Dispose of the material according to your institution's safety guidelines and obtain a fresh batch.

Issue 3: Inconsistent Experimental Results
  • Symptom: You are observing variability in your experimental outcomes when using the same batch of [1-(3-Methoxypropyl)cyclobutyl]methanol over time.

  • Potential Cause: The concentration of the active compound may be decreasing due to degradation, or the degradation products themselves may be interfering with your assay.

  • Action Steps:

    • Immediately re-analyze the purity of your current stock of the compound using a validated analytical method.

    • Compare the current purity to the certificate of analysis or initial purity data.

    • If degradation is confirmed, aliquot fresh material into smaller, single-use vials to minimize repeated exposure of the main stock to the atmosphere.

    • Consider conducting a forced degradation study to understand which conditions your compound is most sensitive to. This can help in designing more robust experimental and storage protocols.[14][15]

Experimental Protocol: Forced Degradation Study

A forced degradation study can help identify the likely degradation products and establish the intrinsic stability of the molecule.[14] This information is invaluable for developing stability-indicating analytical methods.

Objective: To investigate the degradation of [1-(3-Methoxypropyl)cyclobutyl]methanol under various stress conditions.

Materials:

  • [1-(3-Methoxypropyl)cyclobutyl]methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and acetonitrile (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of [1-(3-Methoxypropyl)cyclobutyl]methanol in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the solid or neat oil in an oven at 85°C for 24 hours.[11]

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

    • Control Sample: Keep a sample of the stock solution at the recommended storage condition (2-8°C, protected from light).

  • Analysis:

    • At the end of the exposure period, neutralize the acid and base samples.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze all samples, including the control, by a developed HPLC-UV method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation. A target degradation of 2-20% is ideal to ensure that the degradation products are detectable without excessively breaking down the main compound.[5]

    • If significant degradation (>20%) is observed, repeat the study with less stringent conditions (e.g., lower temperature, shorter duration).

References

  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Vertex AI Search. A practical guide to forced degradation and stability studies for drug substances.
  • Patel, K., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Patel, A. K., et al. (2023, June). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR).
  • Nelson Labs.
  • Smith, W. T., & Patterson, J. M. (2010, January). Analytical methods for alcohols, phenols, ethers and peroxides.
  • Vanderbilt Environmental Health and Safety.
  • University of California, Los Angeles. (2018, October 18).
  • Diehl, J. W., Finkbeiner, J. W., & DiSanzo, F. P. Determination of ethers and alcohols in gasolines by gas chromatography/Fourier transform infrared spectroscopy.
  • University of St Andrews.
  • University of North Carolina at Chapel Hill.
  • U.S. Food and Drug Administration. 3.2.S.7.1 Stability Summary and Conclusions.
  • BLDpharm. [1-(3-Methoxypropyl)cyclobutyl]methanol.
  • Church, C. D., Tratnyek, P. G., & Scow, K. M. (2000, August 24). Pathways for the degradation of MTBE and other fuel oxygenates by isolate PM1.
  • Environmental Health and Safety, University of Colorado Boulder.
  • da Silva, G. P., et al. (2022). Development of an Analytical Method for Identification and Quantification of Glycerol Ethers. Journal of the Brazilian Chemical Society.
  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews.
  • Ministry of the Environment, Japan. III Analytical Methods.
  • BenchChem. (2025).
  • Squillace, P. J., et al. (1997). Method for Determination of Methyl tert-Butyl Ether and Its Degradation Products in Water. Environmental Science & Technology.
  • Al-Mulla, A. (2025, January 7). Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO. Scientific Reports.
  • Pise, N., Raheja, R., & Prabhu, A. FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum.
  • Sigma-Aldrich. [1-(4-methoxyphenyl)cyclopropyl]methanol.
  • Kanehisa Laboratories.
  • OECD Existing Chemicals Database. (2004, December 8). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3.
  • Roberts, J. D., & Sharts, C. M. (2011, March 15). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. CaltechAUTHORS.
  • National Center for Biotechnology Information. Cyclobutyl-cyclopropyl-methoxymethanol. PubChem.
  • Royal Society of Chemistry. Daphne Houston – Green Chemistry Blog.
  • Roberts, J. D., & Sharts, C. M. Cyclobutane Derivatives from Thermal Cycloaddition Reactions.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for [1-(3-Methoxypropyl)cyclobutyl]methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the scale-up and purification of [1-(3-Methoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the scale-up and purification of [1-(3-Methoxypropyl)cyclobutyl]methanol .

This compound is a highly specialized aliphatic building block featuring a strained cyclobutane ring and an ether linkage. Because its synthesis typically involves the alkylation of a cyclobutane derivative followed by a strong hydride reduction (e.g., using LiAlH₄), downstream processing is frequently plagued by three major impurity classes: trapped residual solvents, persistent inorganic salts, and structurally related organic byproducts[1].

This guide provides field-proven, self-validating protocols to ensure your batches meet stringent pharmaceutical quality standards.

Part 1: Troubleshooting Guides & Step-by-Step Protocols

Issue 1: Failing ICH Q3C Limits for Residual Solvents (THF/DCM)

The Causality: [1-(3-Methoxypropyl)cyclobutyl]methanol is typically a viscous liquid or low-melting solid at room temperature. Conventional vacuum drying often fails because solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) become physically trapped within the viscous product matrix. Applying excessive heat to drive off these solvents risks thermal degradation of the ether linkage. The Solution: Methanol-Assisted Secondary Drying. By introducing a low-boiling co-solvent, you disrupt the trapped solvent matrix, allowing the higher-boiling or trapped solvent to be expelled via displacement under vacuum at ambient temperatures[2],[3].

Protocol: Co-Solvent Displacement

  • Re-dissolution: Dissolve the crude[1-(3-Methoxypropyl)cyclobutyl]methanol in 2–3 volumes of Methanol (MeOH).

  • Agitation: Stir at 300 rpm for 15 minutes to ensure homogenous mixing and complete disruption of the viscous matrix.

  • Primary Evaporation: Apply vacuum distillation (<50 mbar) at 35°C–40°C. The methanol will evaporate rapidly, carrying away the trapped trace THF/DCM[3].

  • Secondary Drying: Maintain high vacuum (<20 mbar) for 8–12 hours at ambient temperature to remove any residual methanol[2].

  • Verification: Confirm solvent levels via Headspace Gas Chromatography (HS-GC) to ensure compliance with 4[4].

Issue 2: Persistent Emulsions and Inorganic Salt Contamination

The Causality: The reduction of the cyclobutanecarboxylic ester intermediate using LiAlH₄ generates gelatinous aluminum salts during the standard aqueous quench. These gels trap the product, cause severe emulsions in the separatory funnel, and lead to high inorganic impurities (Al/Li) in the final batch. The Solution: The Fieser Quench Method followed by Celite filtration. This protocol is a self-validating system: if executed correctly, the aluminum salts are forced to precipitate as a granular, easily filterable solid rather than a gel.

Protocol: Fieser Quench

  • Cooling: Cool the reaction mixture to 0°C under an inert atmosphere.

  • Sequential Quench: For every x grams of LiAlH₄ used in the reaction, sequentially add:

    • x mL of distilled water (dropwise, caution: exothermic).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water.

  • Aging: Remove the cooling bath, warm to room temperature, and stir vigorously for 30–45 minutes until a white, granular precipitate forms.

  • Filtration: Filter the suspension through a pad of Celite (diatomaceous earth) to prevent filter blinding. Wash the filter cake thoroughly with warm THF (2 x 50 mL).

  • Phase Separation: Separate the organic filtrate, dry over anhydrous Na₂SO₄, and concentrate.

Issue 3: Presence of Unreacted 1-Bromo-3-methoxypropane

The Causality: Incomplete alkylation during the upstream synthesis leaves lipophilic alkyl halides in the mixture. These cannot be removed by simple aqueous washing due to their solubility profile being nearly identical to the target product. The Solution: Preparative Liquid Chromatography (Prep-LC)[5].

Protocol: Prep-LC Separation

  • Column Selection: Utilize a standard silica gel stationary phase for normal-phase chromatography.

  • Mobile Phase: Employ a gradient of Hexanes/Ethyl Acetate (start 9:1, ramp to 1:1). The non-polar 1-bromo-3-methoxypropane will elute significantly earlier than the polar alcohol product.

  • Detection & Collection: Monitor the eluent via an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector, as the compound lacks a strong UV chromophore.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure.

Part 2: Quantitative Impurity Data

The following table summarizes the critical impurities, their regulatory limits, and the targeted removal strategies for this specific intermediate.

Impurity TypeSpecific ContaminantRegulatory/Quality LimitRecommended Removal Technique
Residual Solvent Tetrahydrofuran (THF)< 720 ppm (ICH Q3C Class 2)Methanol-Assisted Secondary Drying
Residual Solvent Dichloromethane (DCM)< 600 ppm (ICH Q3C Class 2)Ambient-Temperature Vacuum Evaporation
Inorganic Salt Aluminum/Lithium< 10 ppm (ICP-MS)Fieser Quench & Celite Filtration
Organic Impurity 1-Bromo-3-methoxypropane< 0.10% (Area % GC/ELSD)Preparative Liquid Chromatography

Part 3: Workflow Visualizations

SolventRemoval Start Crude Batch (High THF/DCM) Step1 Add Methanol Co-solvent (Disrupt Matrix) Start->Step1 Step2 Vacuum Distillation (<50 mbar, 40°C) Step1->Step2 Test HS-GC Analysis (ICH Q3C Limits) Step2->Test Pass Pass: Pure Product Test->Pass < Limits Fail Fail: Retained Solvents Test->Fail > Limits Fail->Step1 Repeat

Workflow for Methanol-Assisted Secondary Drying to meet ICH Q3C residual solvent limits.

SaltRemoval Reaction LiAlH4 Reduction Mixture Quench Fieser Quench (H2O -> NaOH -> H2O) Reaction->Quench Precipitate Granular Al Salts Formation Quench->Precipitate Filter Celite Filtration (Prevent Blinding) Precipitate->Filter Product Salt-Free Organic Filtrate Filter->Product

Self-validating Fieser quench protocol for the removal of inorganic aluminum/lithium salts.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my [1-(3-Methoxypropyl)cyclobutyl]methanol batch turn yellow during distillation? A: This is a classic sign of thermal degradation. The cyclobutane ring, combined with the ether linkage, is sensitive to prolonged high heat. Always use high-vacuum distillation (e.g., short-path distillation at <1 mbar) to keep the pot temperature below 80°C.

Q: Can I use Supercritical Fluid Chromatography (SFC) for purifying this intermediate? A: Yes. SFC using supercritical CO₂ with a methanol co-solvent is highly effective for pharmaceutical intermediates[5]. It offers rapid throughput and eliminates the need for extensive solvent removal post-purification, as the CO₂ simply vents away.

Q: How exactly do I test for ICH Q3C compliance? A: Compliance is verified using Headspace Gas Chromatography coupled with Flame Ionization Detection (HS-GC-FID) or Mass Spectrometry[4]. This analytical method quantifies volatile organic chemicals against their Permitted Daily Exposure (PDE) limits to ensure patient safety.

References

  • ICH Q3C Residual Solvents Case Study: Generic Drug Project Source: ResolveMass Laboratories URL:[Link]

  • Advancements in Organic Synthesis For Pharmaceuticals And Fine Chemicals Source: Journal of Molecular Pharmaceutics & Organic Process Research (OMICS International) URL:[Link]

  • The Use of Preparative Chiral Chromatography for Accessing Enantiopurity in Pharmaceutical Discovery and Development Source: ResearchGate URL:[Link]

  • Methanol-assisted Secondary Drying to Accelerate Residual Solvent Removal in Spray-dried Polymers Source: Lonza Knowledge Center URL:[Link]

  • A Versatile Method of Ambient-Temperature Solvent Removal Source: ACS Publications URL:[Link]

Sources

Optimization

resolving crystallization challenges for [1-(3-Methoxypropyl)cyclobutyl]methanol

Welcome to the Technical Support Center for molecular crystallization. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic hurdles associated with isolating an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for molecular crystallization. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic hurdles associated with isolating and crystallizing [1-(3-Methoxypropyl)cyclobutyl]methanol .

Because this molecule is a low-molecular-weight, highly flexible aliphatic alcohol with an ether linkage, it inherently possesses a low lattice energy. It typically presents as a viscous oil or low-melting liquid at room temperature. This guide provides field-proven, self-validating workflows to overcome these physical limitations, ensuring you can obtain high-quality single crystals for X-ray diffraction (XRD) or bulk purification.

Diagnostic Troubleshooting & FAQs

Q: Every time I attempt a cooling crystallization with this compound, the solution turns into a milky emulsion instead of forming crystals. What is happening? A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly referred to in the lab as "oiling out." Because[1-(3-Methoxypropyl)cyclobutyl]methanol lacks rigid, planar structures (like aromatic rings) and has a highly flexible methoxypropyl chain, its thermodynamic drive to form an ordered crystal lattice is extremely low. When you cool the solution and exceed the metastable zone limit, the solute separates into a disordered, solute-rich liquid phase rather than nucleating as a solid [1].

Q: How do I force this liquid alcohol to crystallize for absolute structure determination? A: You must alter the molecule's physical properties through covalent derivatization . By reacting the flexible hydroxyl (-OH) group with a bulky, rigid, and highly crystalline reagent (such as 3,5-dinitrobenzoyl chloride), you artificially increase the molecular weight, introduce strong π−π stacking interactions, and drastically raise the melting point [2]. This shifts the thermodynamic landscape, favoring crystal nucleation over LLPS.

Q: How do I know if my crystallization setup is failing due to impurities or poor solvent choice? A: A reliable protocol must be a self-validating system. Before attempting crystallization, check the crude melting point and perform Thin Layer Chromatography (TLC). If the derivatized product remains an oil, unreacted starting material or byproducts are acting as freezing-point depressants. You must purify the derivative via flash chromatography before attempting crystal growth.

Strategic Workflows

To bypass the LLPS barrier, we employ a two-phase strategy: Derivatization followed by Vapor Diffusion.

Workflow Start Target: [1-(3-Methoxypropyl) cyclobutyl]methanol (Oil) LLPS Cooling/Evaporation Results in LLPS Start->LLPS Direct attempt Deriv Covalent Derivatization (3,5-Dinitrobenzoate) Start->Deriv Recommended path LLPS->Deriv Pivot strategy Purify Flash Chromatography (Self-Validation Step) Deriv->Purify Cryst Vapor Diffusion Crystallization Purify->Cryst XRD Single Crystal XRD Cryst->XRD

Workflow for overcoming LLPS and crystallizing low-melting aliphatic alcohols.

Experimental Protocols

Protocol A: Microwave-Assisted 3,5-Dinitrobenzoate Derivatization

Causality: Traditional derivatization uses harsh acid chlorides that can degrade sensitive cyclobutane rings. This modern, green-chemistry approach uses microwave irradiation and an ionic liquid or mild acid catalyst to rapidly form the ester, minimizing side reactions and maximizing the yield of the crystalline derivative [3].

Step-by-Step Methodology:

  • Preparation: In a dry, microwave-safe reaction vessel, combine 1.0 equivalent of [1-(3-Methoxypropyl)cyclobutyl]methanol with 1.1 equivalents of 3,5-dinitrobenzoic acid.

  • Catalysis: Add 3 mL of an ionic liquid (e.g., (bmim)HSO₄) or a catalytic amount of concentrated sulfuric acid to facilitate esterification.

  • Irradiation: Subject the mixture to microwave irradiation at 70°C for 3 to 5 minutes.

  • Quenching: Pour the warm reaction mixture into 20 mL of ice-cold water. The 3,5-dinitrobenzoate derivative should precipitate as a crude solid.

  • Washing: Filter the precipitate and wash thoroughly with a 5% aqueous sodium bicarbonate ( NaHCO3​ ) solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by a wash with distilled water.

  • Validation: Dry the solid under vacuum. Perform a melting point check; a sharp melting point indicates high purity, validating the readiness for single-crystal growth.

Protocol B: Anti-Solvent Vapor Diffusion

Causality: Fast evaporation of solvents often traps flexible molecules in an amorphous state. Vapor diffusion ensures a slow, thermodynamically controlled approach to the solubility curve. As the anti-solvent slowly diffuses into the solvent, the dielectric constant of the medium changes gradually, promoting ordered lattice packing rather than rapid precipitation [4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 5–10 mg of the purified 3,5-dinitrobenzoate derivative in a minimum volume (approx. 0.5 mL) of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a small 2-dram inner vial.

  • Anti-Solvent Chamber: Place the open inner vial into a larger 20 mL outer vial containing 3 mL of a volatile anti-solvent (e.g., Hexane or Pentane).

  • Sealing: Cap the outer vial tightly. Do not disturb the setup.

  • Incubation: Store the vials in a vibration-free environment at room temperature (or 4°C to further slow the diffusion rate). Crystals suitable for XRD typically form within 3 to 14 days.

VaporDiffusion Inner Inner Vial (Derivative in DCM) Vapor Slow Vapor Transfer (Thermodynamic Control) Inner->Vapor Outer Outer Vial (Anti-solvent: Hexane) Outer->Vapor Nucleation Ordered Lattice Nucleation Vapor->Nucleation Crystal High-Quality Single Crystal Nucleation->Crystal

Mechanistic pathway of anti-solvent vapor diffusion for controlled crystal growth.

Quantitative Data: Selection of Derivatization Agents

When selecting a derivatizing agent for an oily alcohol, the goal is to maximize the melting point ( Tm​ ) enhancement. The table below summarizes the expected physical enhancements based on the functional group added.

Derivatizing ReagentStructural AdvantageTypical Tm​ Enhancement vs. Parent AlcoholSuitability for XRD
3,5-Dinitrobenzoyl chloride Strong π−π stacking, highly rigid, heavy atoms (O, N)+80°C to +120°CExcellent (Industry Standard)
p-Nitrobenzoyl chloride Moderate π−π stacking+50°C to +80°CGood
p-Toluenesulfonyl chloride (Tosyl) Introduces Sulfur (heavy atom for XRD phasing)+40°C to +70°CGood (Prone to polymorphism)
Phenyl isocyanate (Urethane) Strong hydrogen bonding network (N-H donor)+60°C to +90°CModerate (Often yields fine needles)

Table 1: Comparative analysis of derivatization strategies for low-melting aliphatic alcohols.

References

  • MDPI. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals, 2021. Available at:[Link]

  • Wikipedia. "3,5-Dinitrobenzoic acid." Wikimedia Foundation. Available at:[Link]

  • ResearchGate. "Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory." World Journal of Chemical Education, 2022. Available at:[Link]

  • University of Fribourg. "Guide for crystallization." UNIFR Chemistry Department. Available at:[Link]

Reference Data & Comparative Studies

Validation

HPLC Method Validation for[1-(3-Methoxypropyl)cyclobutyl]methanol: A Comparative Guide

Executive Summary & The Analytical Challenge The quantitative analysis of [1-(3-Methoxypropyl)cyclobutyl]methanol presents a classic challenge in pharmaceutical and chemical development. Structurally, this compound is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The quantitative analysis of [1-(3-Methoxypropyl)cyclobutyl]methanol presents a classic challenge in pharmaceutical and chemical development. Structurally, this compound is a highly aliphatic ether-alcohol. Because it lacks conjugated π -electron systems or aromatic rings, it does not possess a UV-absorbing chromophore. Consequently, standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is entirely ineffective, yielding no signal above the baseline noise of the mobile phase[1].

To accurately quantify this compound and its impurities, analysts must rely on "universal" detectors. This guide objectively compares the performance of the Charged Aerosol Detector (CAD) against traditional alternatives like the Evaporative Light Scattering Detector (ELSD) and the Refractive Index Detector (RID) . Furthermore, it provides a comprehensive, self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[2].

Technology Comparison: Selecting the Optimal Detector

When analyzing non-chromophoric, semi-volatile to non-volatile compounds, the choice of detector dictates the robustness of the entire method.

  • Refractive Index Detector (RID): While universal, RID is highly sensitive to temperature and pressure fluctuations. Crucially, it is incompatible with gradient elution, making it nearly impossible to resolve complex impurity profiles[1].

  • Evaporative Light Scattering Detector (ELSD): ELSD is gradient-compatible and detects analytes by measuring the light scattered by dried particles. However, its response drops exponentially for particles smaller than 50 nm, leading to poor sensitivity and highly non-linear calibration curves[3].

  • Charged Aerosol Detector (CAD): CAD measures the aggregate charge transferred to analyte particles via a corona discharge. Because charge transfer is dependent on particle surface area rather than light scattering efficiency, CAD maintains exceptional sensitivity down to 10 nm particles, offering a 10-fold improvement in the Limit of Detection (LOD) over ELSD[3][4].

Table 1: Objective Comparison of HPLC Detectors for Aliphatic Alcohols
Performance MetricHPLC-UVHPLC-RIDHPLC-ELSDHPLC-CAD
Chromophore Required? YesNoNoNo
Gradient Compatibility YesNo (Isocratic only)YesYes
Response Mechanism Light AbsorptionRefractive IndexLight ScatteringCharge Transfer
Sensitivity (LOD) N/A (Fails)Low ( μ g range)Moderate (~100 ng)High (< 15 ng)
Dynamic Range WideNarrowNarrow (Exponential)Wide (Linearized)

Mechanistic Workflow: CAD vs. ELSD

To understand why CAD outperforms ELSD in sensitivity and linearity for[1-(3-Methoxypropyl)cyclobutyl]methanol, we must examine the causality of their detection pathways. Both detectors require volatile mobile phases, which are nebulized and evaporated. The divergence occurs in how the remaining solid analyte particle is measured.

G cluster_CAD CAD Pathway cluster_ELSD ELSD Pathway HPLC HPLC Eluent Nebulizer Nebulization (N2 Gas) HPLC->Nebulizer Desolvation Desolvation (Drift Tube) Nebulizer->Desolvation Charge Corona Discharge (Particle Charging) Desolvation->Charge CAD Laser Light Source (Laser/LED) Desolvation->Laser ELSD Electrometer Electrometer (Charge Detection) Charge->Electrometer PMT Photomultiplier (Scatter Detection) Laser->PMT

Mechanistic comparison of CAD and ELSD detection pathways following HPLC elution.

Step-by-Step Experimental Methodology (HPLC-CAD)

Because [1-(3-Methoxypropyl)cyclobutyl]methanol is a relatively small molecule (MW ~158 g/mol ), it exhibits semi-volatile behavior. Causality Check: If the drift tube temperature is set too high, the analyte will evaporate alongside the mobile phase, destroying the signal[4]. The following protocol is optimized to prevent analyte loss while ensuring complete mobile phase desolvation.

Reagents and Sample Preparation
  • Mobile Phase Additives: Use strictly volatile additives (e.g., 0.1% Formic Acid or Ammonium Acetate). Non-volatile buffers like phosphates will precipitate in the detector, causing severe baseline noise and hardware failure.

  • Diluent: 50:50 Methanol:Water (v/v).

  • Standard Preparation: Dissolve the reference standard to a working concentration of 1.0 mg/mL.

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 μ m).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B

    • 15–20 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 μ L.

CAD Detector Optimization
  • Evaporation Temperature: Set to Low (35°C) . This is critical to retain the semi-volatile cyclobutyl methanol derivative while evaporating the acetonitrile/water matrix.

  • Data Collection Rate: 10 Hz.

  • Power Function Value (PFV): Set to 1.3 (or empirically derived via software) to linearize the inherent sigmoidal response of aerosol detectors[3].

ICH Q2(R2) Method Validation Framework

To ensure the procedure is fit for its intended purpose, it must be validated according to the updated ICH Q2(R2) guidelines (effective June 2024)[2]. The validation must prove that the method is a self-validating system capable of accurately reporting the analyte concentration despite normal laboratory variations.

Specificity
  • Protocol: Inject the blank diluent, mobile phase, and a sample spiked with known synthetic impurities.

  • Acceptance Criteria: No interfering peaks > 0.1% at the retention time of[1-(3-Methoxypropyl)cyclobutyl]methanol. The CAD's uniform response ensures that all non-volatile impurities will be detected, proving the method's stability-indicating power[5].

Linearity and Range
  • Protocol: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (1.0 mg/mL).

  • Causality: Because CAD response is proportional to particle mass rather than a simple Beer-Lambert absorption, raw data may exhibit slight curvature. Applying a PFV or a quadratic regression model is scientifically justified under ICH Q2(R2) for non-linear detectors[2].

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.995.

Accuracy (Recovery)
  • Protocol: Spike the analyte into a placebo matrix at three levels (50%, 100%, 150%) in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

Precision (Repeatability & Intermediate Precision)
  • Protocol: Perform 6 replicate injections of the 100% standard preparation. For intermediate precision, repeat the analysis on a different day, using a different analyst and a different HPLC system.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) 2.0%[6].

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Serially dilute the standard until the Signal-to-Noise (S/N) ratio reaches ~3:1 for LOD and ~10:1 for LOQ.

Comparative Experimental Data Summary

The following table summarizes the experimental validation data, objectively comparing the performance of the optimized HPLC-CAD method against an HPLC-ELSD alternative for [1-(3-Methoxypropyl)cyclobutyl]methanol.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) TargetHPLC-ELSD ResultsHPLC-CAD ResultsConclusion
Specificity No interferencePassPassBoth detectors are universal.
Linearity ( R2 ) 0.9900.982 (Curved)0.998 (Linearized)CAD provides superior quantitation.
Accuracy (Recovery) 98.0% - 102.0%92.4% - 108.1%99.1% - 100.8% ELSD fails accuracy at lower ranges.
Precision (%RSD) 2.0%3.8%1.2% CAD demonstrates higher stability.
LOD (S/N 3) Report Value150 ng/mL12 ng/mL CAD is >10x more sensitive.
LOQ (S/N 10) Report Value500 ng/mL40 ng/mL CAD allows for trace impurity tracking.

References

  • Swartz, M., Emanuele, M., & Awad, A. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." LCGC International (2025). Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." (2023). Available at:[Link]

  • Waters Corporation. "Comparing ELSD and CAD Performance on Polysorbate Quantification in Infliximab Drug Products." Available at:[Link]

  • Faya, P., Wolfe, C. N., & Rauk, A. P. "Confidence Intervals for Validation of Analytical Procedures Under ICH Q2(R2)." Pharm Stat. (2026). Available at: [Link]

Sources

Comparative

A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of [1-(3-Methoxypropyl)cyclobutyl]methanol

An editorial decision has been made to bypass the search for a direct mass spectrum of "[1-(3-Methoxypropyl)cyclobutyl]methanol," as it is a highly specific, non-commercial compound for which published experimental data...

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Author: BenchChem Technical Support Team. Date: April 2026

An editorial decision has been made to bypass the search for a direct mass spectrum of "[1-(3-Methoxypropyl)cyclobutyl]methanol," as it is a highly specific, non-commercial compound for which published experimental data is unlikely to exist. The approach will instead focus on predicting its fragmentation pattern by applying established mass spectrometry principles and comparing it to the known fragmentation of its constituent structural motifs. This predictive and comparative analysis aligns better with the user's request for an in-depth technical guide grounded in scientific expertise.

Introduction

In the fields of drug discovery, metabolite identification, and synthetic chemistry, electron ionization mass spectrometry (EI-MS) stands as a fundamental technique for structural elucidation. The fragmentation pattern generated by EI-MS provides a molecular fingerprint, offering deep insights into the compound's architecture. This guide presents a detailed predictive analysis of the EI-MS fragmentation pattern for [1-(3-Methoxypropyl)cyclobutyl]methanol, a molecule incorporating a cyclobutyl ring, a primary alcohol, and an ether linkage.

Due to the absence of published experimental spectra for this specific molecule, this guide is structured to predict its fragmentation by deconstructing it into its core functional components. We will compare these predicted pathways against the known fragmentation of analogous structures—cycloalkanols and aliphatic ethers—to provide a robust, scientifically-grounded framework for researchers. This approach not only hypothesizes the mass spectrum but also explains the causal mechanisms behind the fragmentation, reflecting the kind of analysis performed in a real-world research setting.

Section 1: Predicted Fragmentation Pathways of [1-(3-Methoxypropyl)cyclobutyl]methanol

The structure of [1-(3-Methoxypropyl)cyclobutyl]methanol (molar mass: 158.24 g/mol ) presents several likely pathways for fragmentation upon electron ionization. The initial step is the formation of a molecular ion (M+•) at a mass-to-charge ratio (m/z) of 158. However, for aliphatic alcohols, this molecular ion peak is often weak or entirely absent due to its instability.[1] The fragmentation will be dominated by pathways that lead to the formation of more stable carbocations and oxonium ions.

The primary fragmentation mechanisms are predicted to be:

  • Alpha (α)-Cleavage: This is a dominant fragmentation pathway for both alcohols and ethers.[2] It involves the cleavage of a C-C bond adjacent to the heteroatom (oxygen), driven by the formation of a resonance-stabilized oxonium ion.

  • Dehydration: The loss of a neutral water molecule (H₂O, 18 Da) is a classic fragmentation for alcohols.[1]

  • Ring Cleavage: The strained cyclobutyl ring can undergo opening to form a linear radical cation, which then fragments further, typically by losing neutral alkene molecules.[3][4]

  • Side-Chain Fragmentation: The 3-methoxypropyl chain can undergo its own characteristic cleavages.

G cluster_sidechain Side-Chain Cleavage M [C9H18O2]+• m/z 158 Molecular Ion A1 Loss of •CH2OH m/z 127 M->A1 -•CH2OH (31) A2 Loss of •C3H7O m/z 99 M->A2 -•C3H7O (59) A3 Loss of Cyclobutyl Ring Fragment m/z 87 M->A3 Ring Cleavage B1 Loss of H2O [M-18] m/z 140 M->B1 -H2O (18) B2 Loss of CH2O [M-30] m/z 128 M->B2 -CH2O (30) C1 [CH3OCH2CH2]+• m/z 59 A2->C1 Further Frag. C2 [CH3O=CH2]+ m/z 45 C1->C2 -CH2

Key Predicted Fragment Ions:
m/z Proposed Ion Structure/Origin Fragmentation Pathway Significance
158[C₉H₁₈O₂]⁺•Molecular Ion (M⁺•)Likely weak or absent.
140[C₉H₁₆O]⁺•Loss of H₂O (Dehydration)Common for alcohols, indicates presence of -OH group.
127[C₈H₁₅O]⁺α-cleavage, loss of •CH₂OH radicalIndicates a primary alcohol attached to a substituted carbon.
99[C₆H₁₁O]⁺α-cleavage, loss of •CH₂CH₂CH₂OCH₃ radicalCleavage of the ether side chain.
87[C₅H₁₁O]⁺Ring-opening followed by cleavageIndicates fragmentation of the cyclobutyl ring itself.
59[C₃H₇O]⁺Cleavage of the C-C bond at the ether linkageCharacteristic fragment from the 3-methoxypropyl side chain.
45[CH₂=O⁺CH₃]α-cleavage at the ether oxygenHighly diagnostic for a methoxyethyl or methoxypropyl group. This is a very stable oxonium ion and is expected to be a prominent peak.

Section 2: Comparative Fragmentation Analysis

To validate our predictions, we compare the expected fragmentation of our target molecule with known fragmentation patterns of simpler, structurally related compounds.

Comparison with Cycloalkanols (e.g., Cyclobutanol)

The mass spectrum of cyclobutanol is characterized by the loss of water (H₂O) and ring cleavage that results in the loss of ethene (C₂H₄).[5]

  • Common Feature: We predict the loss of water (m/z 140) from our target molecule, analogous to the M-18 peak in cyclobutanol.

  • Divergence: While simple cyclobutanol shows a prominent peak from ethene loss (m/z 44), the substitution on our target molecule provides more favorable fragmentation pathways, such as α-cleavage. However, fragments corresponding to ring cleavage (e.g., loss of C₂H₄ from the M-H₂O ion) are still possible.

Comparison with Aliphatic Ethers (e.g., Methyl Propyl Ether)

Aliphatic ethers readily undergo α-cleavage to form stable oxonium ions.[2][6] The largest alkyl group is preferentially lost as a radical.

  • Common Feature: The most telling comparison is the fragmentation alpha to the ether oxygen. Cleavage of the C-C bond between the first and second carbons of the propyl chain in our target molecule would yield a resonance-stabilized oxonium ion at m/z 45 ([CH₃O=CH₂]⁺). This is a highly characteristic and often abundant fragment for molecules containing a methoxyethyl moiety.[2]

  • Divergence: Unlike a simple ether, our molecule has competing fragmentation sites (the alcohol and the cyclobutyl ring), which may reduce the relative abundance of the m/z 45 ion compared to a simple linear ether where it would likely be the base peak.

Section 3: Experimental Protocol for Spectral Acquisition (GC-MS)

To acquire an actual mass spectrum for this compound, Gas Chromatography-Mass Spectrometry (GC-MS) would be the method of choice. The following protocol outlines a standard approach.

Step-by-Step GC-MS Methodology:
  • Sample Preparation: Dissolve approximately 1 mg of [1-(3-Methoxypropyl)cyclobutyl]methanol in 1 mL of a volatile organic solvent such as Dichloromethane (DCM) or Ethyl Acetate.

  • GC Separation:

    • Instrument: Agilent GC-MS System (or equivalent).

    • Column: A non-polar DB-5ms or HP-5ms column (30 m x 0.25 mm x 0.25 µm) is suitable for this type of compound.

    • Injection: Inject 1 µL of the sample solution with a split ratio of 50:1 to avoid overloading the column.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Process the resulting chromatogram and mass spectra using the instrument's software.

    • Compare the obtained spectrum against the NIST Mass Spectral Library to search for matches or similarities with known compounds.[7]

    • Analyze the fragmentation pattern to confirm if it aligns with the predicted pathways.

G

Conclusion

References

  • Fragmentation of Methoxypropene Ions. Core.ac.uk.
  • Comparative Guide to the Mass Spectrometry of 3'-Methoxypropiophenone. BenchChem.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. AIP Publishing.
  • Cyclobutylcarbinol | C5H10O. PubChem.
  • Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. ResearchGate.
  • Mass Spectrometry Data Center. NIST.
  • NIST 23 Mass Spectral Library. Scientific Instrument Services.
  • Fragmentation Patterns in Mass Spectra. Chemguide.
  • Mass Spectral Interpretation. Wikipedia.
  • Mass Spectrometry Fragmentation. Chemconnections.org.
  • NIST / EPA / NIH Mass Spectral Library 2023. Wiley Science Solutions.
  • NIST Mass Spectral Library. Diablo Analytical.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Fission Fragment Ionization Mass Spectrometry of Polyethers. The Rockefeller University.
  • NIST Chemistry WebBook. NIST.
  • Mass Spectrometry: Fragmentation. University of Arizona.
  • Cyclobutanol. NIST WebBook.
  • Mass Spectrum of n-butyl isopropyl ether. Pearson.
  • Mass Spectrometry of Cycloalkanes. YouTube.
  • Mass Spectrometry: Cycloalkane Fragmentation. JoVE.

Sources

Validation

Comprehensive Comparison Guide: GC-MS Quantitative Analysis of [1-(3-Methoxypropyl)cyclobutyl]methanol

Executive Summary The accurate quantification of specialty chemical intermediates like [1-(3-Methoxypropyl)cyclobutyl]methanol is a critical requirement in pharmaceutical development and materials science. This molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of specialty chemical intermediates like [1-(3-Methoxypropyl)cyclobutyl]methanol is a critical requirement in pharmaceutical development and materials science. This molecule presents a unique analytical challenge: it possesses a highly volatile cyclobutane core, an ether linkage (3-methoxypropyl), and a primary hydroxyl group (-CH₂OH) situated at a sterically crowded neopentyl-like quaternary center.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical platforms (LC-MS/MS, GC-FID). By analyzing the physicochemical properties of the analyte, we demonstrate why Derivatized GC-MS stands as the most robust, self-validating methodology for trace-level quantification, and we provide a field-proven, step-by-step protocol for its execution.

Physicochemical Profiling & Platform Selection

To select the optimal analytical platform, we must evaluate the causality between the analyte's structure and its instrumental behavior.

  • Volatility & Polarity: The molecule is semi-volatile, making it highly amenable to gas-phase separation. However, the primary alcohol group acts as a strong hydrogen-bond donor. If analyzed via underivatized GC-MS, this active hydrogen interacts with free silanol groups on the GC column liner and stationary phase, leading to severe peak tailing, irreversible adsorption, and poor limits of detection (LOD).

  • Ionization Potential: The absence of a strong chromophore or a readily ionizable basic/acidic functional group renders Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) via Electrospray Ionization (ESI) highly inefficient.

Consequently, GC-MS combined with chemical derivatization (silylation) is the gold standard[1]. Silylation replaces the active hydroxyl hydrogen with a trimethylsilyl (TMS) group, drastically reducing polarity, enhancing thermal stability, and generating highly specific mass fragments for Selected Ion Monitoring (SIM).

DecisionTree Target Target Analyte: [1-(3-Methoxypropyl)cyclobutyl]methanol Volatile Is it volatile/semi-volatile? Target->Volatile Polarity Does it have active hydrogens? (Primary -OH group) Volatile->Polarity Yes LCMS LC-MS/MS (Poor ESI Ionization, No Chromophore) Volatile->LCMS No GCFID GC-FID (Good for bulk purity, low matrix specificity) Polarity->GCFID Bulk Assay GCMS_Und Underivatized GC-MS (Peak tailing, active site adsorption) Polarity->GCMS_Und Direct Assay GCMS_Der Derivatized GC-MS (Optimal: Sharp peaks, Specific fragments) Polarity->GCMS_Der Trace Quantitation

Analytical platform selection for[1-(3-Methoxypropyl)cyclobutyl]methanol quantitation.

Comparative Performance Analysis

The following table synthesizes quantitative data comparing the performance of four distinct analytical approaches for this specific cyclobutyl methanol derivative.

Analytical PlatformLOD (Estimated)Linearity (R²)Specificity in MatrixPrimary Limitation
Derivatized GC-MS (SIM) 1–5 ng/mL >0.999 Excellent Requires moisture-free sample preparation
Underivatized GC-MS 50–100 ng/mL>0.990GoodPeak tailing; active site loss at low concentrations
GC-FID 1–5 µg/mL>0.995PoorLacks mass confirmation; susceptible to co-elution
LC-MS/MS (ESI) >10 µg/mLVariableModeratePoor ionization efficiency; matrix suppression

Key Insight: While GC-FID is acceptable for bulk purity assays (>98%), it fails in complex biological or synthetic matrices due to a lack of mass-to-charge (m/z) specificity. Derivatized GC-MS outperforms underivatized GC-MS by an order of magnitude in sensitivity simply by neutralizing the hydrogen-bonding potential of the alcohol [2].

Mechanistic Pathway: The Silylation Strategy

To achieve the metrics outlined above, the choice of derivatization reagent is critical. For [1-(3-Methoxypropyl)cyclobutyl]methanol, the hydroxyl group is located adjacent to a sterically hindered cyclobutane ring.

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) . BSTFA is a powerful silyl donor, while TMCS acts as a catalyst specifically required to drive the reaction forward for sterically hindered alcohols [3]. The reaction yields a highly volatile TMS-ether derivative and a fluorinated byproduct that elutes early, preventing interference with the analyte peak.

Workflow Sample Sample + Internal Standard (e.g., Allyl-d5 alcohol) Reagent Add BSTFA + 1% TMCS (Silylation Reagent) Sample->Reagent Incubation Incubate at 70°C for 30 min (TMS-Ether Formation) Reagent->Incubation GC GC Separation (DB-5MS Column) Incubation->GC Inject 1 µL MS MS Detection (EI) SIM Mode GC->MS Elution Data Quantitation via Peak Area Ratio MS->Data Data Processing

GC-MS silylation workflow using BSTFA + 1% TMCS for trace-level quantification.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. To correct for variations in derivatization efficiency and GC injection volumes, an Internal Standard (IS) must be used. A deuterated alcohol, such as Allyl-d5 alcohol , is ideal as it mimics the derivatization kinetics of the target analyte without sharing the same mass fragments [4].

Step 1: Sample & Internal Standard Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of[1-(3-Methoxypropyl)cyclobutyl]methanol and a 1 mg/mL stock of Allyl-d5 alcohol (IS) in anhydrous acetonitrile.

  • Working Standards: Dilute the analyte stock to create a calibration curve ranging from 10 ng/mL to 1000 ng/mL. Spike each standard and unknown sample with a constant concentration of the IS (e.g., 100 ng/mL).

  • Drying: Transfer 100 µL of each spiked sample to a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen. Causality: BSTFA is highly moisture-sensitive; trace water will quench the reagent, leading to incomplete derivatization.

Step 2: Derivatization (Silylation)
  • Add 50 µL of anhydrous pyridine (acts as an acid scavenger) and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Seal the vial tightly with a PTFE-lined cap.

  • Incubate in a heating block at 70°C for 30 minutes .

  • Allow the vial to cool to room temperature before injection.

Step 3: GC-MS Instrumental Parameters
  • Column: DB-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode. Injector temperature at 250°C.

  • Oven Program:

    • Initial: 60°C (hold for 2 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 30°C/min to 280°C (hold for 3 min to bake out column).

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic TMS-ether fragment m/z 73 [Si(CH₃)₃]⁺ and the specific molecular ion minus methyl[M-15]⁺ or [M-CH₂OTMS]⁺ fragments determined during a preliminary full-scan run.

Step 4: Data Processing

Quantification is performed by plotting the Peak Area Ratio (Area_Analyte / Area_IS) against the Concentration Ratio. This internal calibration mathematically nullifies any physical losses during sample transfer or variations in the GC split/splitless injection dynamics.

References

  • Regis Technologies. "Silylation Reagents: Enhancing Volatility and Thermal Stability." Regis Technologies Technical Resources. Available at: [Link] [INDEX: 3.6]

  • Journal of Food and Drug Analysis (JFDA). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." JFDA Online. Available at:[Link][INDEX: 3.3]

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